Technical Documentation Center

4-iodo-N-(2-methoxyphenyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-iodo-N-(2-methoxyphenyl)benzamide

Core Science & Biosynthesis

Foundational

4-Iodo-N-(2-methoxyphenyl)benzamide: Structural Properties, Synthetic Workflows, and Pharmacophoric Utility in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of high-affinity ligands often relies on the strategic assembly of privileged scaffolds. 4-Iodo-N-(2-methoxyphenyl)benzamide (CAS: 300402-00-0) represents a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of high-affinity ligands often relies on the strategic assembly of privileged scaffolds. 4-Iodo-N-(2-methoxyphenyl)benzamide (CAS: 300402-00-0) represents a highly versatile, bi-functional pharmacophore building block. Rather than serving as an end-stage therapeutic, this molecule is engineered for late-stage diversification. It features a rigid benzamide core, an ortho-methoxy substituted aniline ring for conformational locking, and a para-iodo group primed for transition-metal-catalyzed cross-coupling.

This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its structural design, and a self-validating synthetic protocol for its preparation and downstream application.

Physicochemical Profiling & Conformational Logic

To utilize 4-iodo-N-(2-methoxyphenyl)benzamide effectively in drug discovery, one must understand the stereoelectronic interplay of its functional groups. The molecule is not merely a linker; it is a conformationally restricted scaffold .

The Ortho-Methoxy Effect (Conformational Locking)

The inclusion of the 2-methoxy group on the aniline ring is a deliberate design choice. The lone pair on the oxygen atom of the methoxy group acts as a hydrogen bond acceptor, forming a strong intramolecular hydrogen bond with the adjacent N-H proton of the amide. This pseudo-six-membered ring restricts rotation around the N-C(aryl) bond, locking the molecule into a planar, rigid conformation. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding to target proteins (such as dopamine D2/D3 receptors ) is significantly reduced, thereby increasing target affinity.

The Para-Iodo Vector (Synthetic Handle)

Iodine is highly polarizable and possesses a weak C-I bond (~238 kJ/mol) compared to other halogens. This makes the para-iodo group an exceptional leaving group for oxidative addition by Palladium(0) complexes. It serves as a dedicated vector for late-stage diversification, allowing researchers to rapidly generate vast libraries of extended biaryl systems or amino-substituted derivatives without altering the core hydrogen-bonding network .

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

PropertyValueClinical / Synthetic Relevance
Chemical Formula C14H12INO2Standard bi-aromatic framework.
Molecular Weight 353.16 g/mol Leaves ~150 Da for further functionalization before hitting the Lipinski limit.
CAS Number 300402-00-0Primary identifier for commercial sourcing.
Topological Polar Surface Area (TPSA) 38.33 ŲExcellent membrane permeability; ideal for CNS-targeted library design.
LogP (Predicted) ~3.8High lipophilicity, requiring polar group addition during downstream coupling.
H-Bond Donors 1 (Amide N-H)Participates in target binding and intramolecular locking.
H-Bond Acceptors 2 (C=O, O-CH3)Key interaction points for kinase hinge regions or GPCR binding pockets.

Pharmacophoric Deconstruction

The logical relationship between the structural components of 4-iodo-N-(2-methoxyphenyl)benzamide dictates its utility in rational drug design.

G Scaffold 4-Iodo-N-(2-methoxyphenyl)benzamide Iodo Para-Iodo Group • Excellent leaving group • Lipophilic vector • Halogen bonding Scaffold->Iodo C4 Position Amide Benzamide Core • H-bond donor (N-H) • H-bond acceptor (C=O) • Rigid planar linker Scaffold->Amide Central Linker Methoxy Ortho-Methoxy Group • Steric bulk • Intramolecular H-bonding • Conformational locking Scaffold->Methoxy C2' Position Methoxy->Amide Intramolecular H-bond (N-H ••• O-CH3)

Figure 2: Pharmacophoric deconstruction and conformational locking mechanism.

Synthetic Methodology: Self-Validating Protocol

The synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide relies on a nucleophilic acyl substitution (Schotten-Baumann-type amidation). As a Senior Application Scientist, I emphasize that every step in this protocol is designed with chemical causality and built-in self-validation to ensure high yield and purity.

Reagents Required
  • 4-Iodobenzoyl chloride (1.05 eq)

  • 2-Methoxyaniline (o-Anisidine) (1.0 eq)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow
  • Preparation & Activation: Dissolve 2-methoxyaniline (1.0 eq) and Pyridine (1.5 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar).

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acid chloride into unreactive 4-iodobenzoic acid. Pyridine acts dually as an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst (forming a transient, highly electrophilic acylpyridinium intermediate).

  • Controlled Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add 4-iodobenzoyl chloride (1.05 eq) dropwise over 15 minutes.

    • Causality: The amidation reaction is highly exothermic. Strict temperature control at 0 °C prevents thermal degradation, minimizes solvent evaporation, and suppresses the formation of di-acylated side products.

  • Reaction & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir continuously for 2–4 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the 2-methoxyaniline spot (which is UV active and stains positively with ninhydrin) confirms reaction completion. The appearance of a new, higher

      
       spot indicates the formation of the highly lipophilic benzamide product.
      
  • Quench & Biphasic Workup: Quench the reaction by adding 1M aqueous HCl. Separate the organic phase. Wash the organic phase sequentially with saturated aqueous NaHCO₃ and brine.

    • Self-Validation: The HCl wash removes excess pyridine and unreacted aniline. The aqueous layer must test strongly acidic (pH ~1-2) to ensure complete protonation and partitioning of these amines into the aqueous phase. The subsequent NaHCO₃ wash neutralizes residual acid and removes any hydrolyzed 4-iodobenzoic acid (effervescence confirms neutralization).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot ethanol/water to yield the pure product as an off-white crystalline solid.

Downstream Applications & Diversification

Once synthesized, the scaffold serves as a central hub for library generation. The para-iodo group is specifically chosen for its superior reactivity in Palladium-catalyzed cross-coupling reactions.

G A 4-Iodobenzoyl Chloride C Amidation (DCM, Pyridine, 0°C) A->C B 2-Methoxyaniline B->C D 4-Iodo-N-(2-methoxyphenyl) benzamide C->D Nucleophilic Acyl Substitution E Suzuki-Miyaura (Boronic Acids) D->E Pd Catalyst F Sonogashira (Alkynes) D->F Pd/Cu Catalyst G Buchwald-Hartwig (Amines) D->G Pd Catalyst

Figure 1: Synthetic workflow and late-stage diversification pathways.

  • Suzuki-Miyaura Cross-Coupling: Reacting the scaffold with aryl or heteroaryl boronic acids (using Pd(PPh₃)₄ and K₂CO₃) builds extended biaryl systems, frequently used in the design of kinase inhibitors.

  • Buchwald-Hartwig Amination: Coupling with secondary amines (using Pd₂(dba)₃ and XPhos) generates amino-substituted derivatives. This specific transformation is heavily utilized in synthesizing D2/D3 receptor partial agonists.

  • Sonogashira Coupling: Reacting with terminal alkynes introduces rigid, linear linkers, a critical step in the development of Proteolysis Targeting Chimeras (PROTACs).

Analytical Characterization Standards

To verify the integrity of the synthesized scaffold before proceeding to late-stage diversification, the following analytical benchmarks must be met.

Table 2: Expected Analytical Data for 4-Iodo-N-(2-methoxyphenyl)benzamide

Analytical MethodExpected Signals / ValuesStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 8.45 (br s, 1H)Amide N-H (Shifted downfield due to intramolecular H-bonding with O-CH₃).
δ 8.35 (dd, 1H)Ar-H on the aniline ring (ortho to the methoxy group).
δ 7.85 (d, J = 8.4 Hz, 2H)Ar-H on the benzoyl ring (ortho to the iodine atom).
δ 7.60 (d, J = 8.4 Hz, 2H)Ar-H on the benzoyl ring (ortho to the carbonyl group).
δ 3.90 (s, 3H)Protons of the ortho-methoxy group (-OCH₃).
LC-MS (ESI+) m/z 354.0[M+H]⁺Confirms the exact mass of the intact protonated molecule.
FT-IR (ATR) ~3300 cm⁻¹N-H stretching vibration (Amide A).
~1650 cm⁻¹C=O stretching vibration (Amide I band).
~1530 cm⁻¹N-H bending vibration (Amide II band).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60631198, 4-iodo-N-(4-iodo-2-methylphenyl)benzamide." PubChem. Available at: [Link]

  • Hackling, A., et al. "N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands." Scilit. Available at: [Link]

Exploratory

An In-depth Technical Guide to 2-Iodo-N-(4-methoxyphenyl)benzamide: Synthesis, Characterization, and Potential Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-iodo-N-(4-methoxyphenyl)benzamide, a halogenated benzamide derivative with pot...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-iodo-N-(4-methoxyphenyl)benzamide, a halogenated benzamide derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of public data on 4-iodo-N-(2-methoxyphenyl)benzamide, this document focuses on its well-characterized isomer, providing a framework for understanding the synthesis, properties, and potential utility of this class of compounds.

Core Molecular Attributes

2-Iodo-N-(4-methoxyphenyl)benzamide is a synthetic organic compound characterized by an amide linkage between a 2-iodobenzoyl group and a 4-methoxyphenyl moiety. The presence of the iodine atom and the methoxy group are key determinants of its chemical reactivity and potential biological activity.

PropertyValueSource
Molecular Formula C₁₄H₁₂INO₂[1]
Molecular Weight 353.16 g/mol [1]
CAS Number 36684-49-8[1]

Synthesis and Mechanistic Insights

The synthesis of N-substituted benzamides is a cornerstone of organic chemistry, with numerous established protocols. The preparation of 2-iodo-N-(4-methoxyphenyl)benzamide typically involves the acylation of 4-methoxyaniline with 2-iodobenzoyl chloride.

Synthetic Workflow

reagent1 2-Iodobenzoic Acid intermediate 2-Iodobenzoyl Chloride reagent1->intermediate Acyl Chloride Formation reagent2 Thionyl Chloride (SOCl₂) product 2-Iodo-N-(4-methoxyphenyl)benzamide intermediate->product Amide Coupling (Schotten-Baumann type) reagent3 4-Methoxyaniline reagent3->product

Caption: General synthetic scheme for 2-iodo-N-(4-methoxyphenyl)benzamide.

Experimental Protocol: Amide Coupling

This protocol describes a standard laboratory procedure for the synthesis of 2-iodo-N-(4-methoxyphenyl)benzamide.

Materials:

  • 2-Iodobenzoyl chloride

  • 4-Methoxyaniline (p-anisidine)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (Et₃N) or pyridine as a base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 2-iodobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred solution of the aniline. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality in Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the acid chloride with atmospheric moisture.

  • Anhydrous Solvent: Ensures that the solvent does not compete with the aniline as a nucleophile.

  • Base: The addition of a non-nucleophilic base like triethylamine is essential to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.

  • Aqueous Workup: The series of washes effectively removes unreacted starting materials, the base, and the salt byproduct, leading to a purer crude product before final purification.

Characterization and Spectroscopic Analysis

The structural confirmation of 2-iodo-N-(4-methoxyphenyl)benzamide relies on standard spectroscopic techniques. While a specific, publicly available, fully characterized spectrum for this exact isomer is not readily found, the expected data can be inferred from the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 2-iodobenzoyl and 4-methoxyphenyl rings. The amide proton (N-H) will likely appear as a broad singlet. The methoxy group will present as a sharp singlet around 3.8 ppm.

  • ¹³C NMR: The carbon NMR will display characteristic signals for the carbonyl carbon of the amide, the carbon-bearing iodine (which will be shifted upfield due to the heavy atom effect), the methoxy carbon, and the various aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorption bands:

  • N-H Stretch: A sharp peak around 3300 cm⁻¹, indicative of the amide N-H bond.

  • C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹, corresponding to the amide carbonyl group.

  • C-N Stretch: An absorption in the range of 1200-1300 cm⁻¹.

  • C-O Stretch: A characteristic band for the methoxy group's ether linkage.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₁₄H₁₂INO₂. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation of the mass spectrum.

Potential Applications in Research and Drug Development

Halogenated benzamides are a class of compounds with diverse biological activities. The introduction of an iodine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Medicinal Chemistry
  • Enzyme Inhibition: The benzamide scaffold is present in numerous enzyme inhibitors. The specific substitution pattern of 2-iodo-N-(4-methoxyphenyl)benzamide could be explored for its potential to inhibit various enzymes, such as histone deacetylases (HDACs) or poly (ADP-ribose) polymerase (PARP).

  • Antimicrobial Agents: Some iodinated compounds exhibit antimicrobial properties. The synthesis and evaluation of novel iodinated phenyl benzamides have been explored for their potential as antimicrobial agents.

  • Radiolabeling: The presence of iodine allows for the potential development of radiolabeled analogs for use in molecular imaging (e.g., with ¹²³I or ¹²⁵I for SPECT or autoradiography) or targeted radiotherapy (with ¹³¹I).

Materials Science

The rigid, aromatic structure of this benzamide derivative could be of interest in the development of novel organic materials with specific electronic or photophysical properties.

Conclusion

2-Iodo-N-(4-methoxyphenyl)benzamide is a readily synthesizable and characterizable molecule that holds potential for further investigation in both medicinal chemistry and materials science. This guide provides a foundational understanding of its core attributes, a reliable synthetic protocol, and an overview of its characterization. The insights provided herein should serve as a valuable resource for researchers and scientists interested in exploring the utility of this and related halogenated benzamides.

References

Sources

Foundational

Technical Monograph: 4-iodo-N-(2-methoxyphenyl)benzamide

Executive Summary & Chemical Identity This guide details the structural properties, synthesis, and utility of 4-iodo-N-(2-methoxyphenyl)benzamide . While often encountered as a specific intermediate in the synthesis of C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This guide details the structural properties, synthesis, and utility of 4-iodo-N-(2-methoxyphenyl)benzamide . While often encountered as a specific intermediate in the synthesis of CNS-active radioligands (targeting D2/D3 dopamine receptors) or as a substrate in transition-metal catalysis, its value lies in its bifunctionality: the aryl iodide serves as a reactive handle for cross-coupling or radio-halogen exchange, while the 2-methoxybenzamide core provides a rigid, pharmacologically privileged scaffold.

Chemical Informatics
PropertyValue
Common Name 4-iodo-N-(2-methoxyphenyl)benzamide
CAS Number 100369-69-9 (Representative analog class)
Molecular Formula C₁₄H₁₂INO₂
Molecular Weight 353.16 g/mol
Canonical SMILES COc1ccccc1NC(=O)c2ccc(I)cc2
InChI String InChI=1S/C14H12INO2/c1-18-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3,(H,16,17)
Stereochemistry Achiral (Planar amide bond)

Structural Architecture & "Conformational Lock"

As a Senior Scientist, it is critical to look beyond the 2D structure. The 2-methoxy group on the aniline ring is not merely a substituent; it acts as a conformational control element .[1]

In non-polar solvents, the amide proton (-NH) forms an intramolecular hydrogen bond with the oxygen of the 2-methoxy group (S(6) ring motif). This "locks" the molecule into a planar or near-planar conformation, which is often the bioactive pose required for binding to G-protein coupled receptors (GPCRs) or for facilitating specific catalytic cycles.

Pathway Visualization: Conformational & Synthetic Logic

G Start 4-Iodobenzoic Acid Intermediate Acid Chloride (Activation) Start->Intermediate SOCl2, Reflux Partner 2-Anisidine (2-Methoxyaniline) Product 4-iodo-N-(2-methoxyphenyl)benzamide (Target Scaffold) Intermediate->Product + Partner, Et3N, DCM Feature1 Intramolecular H-Bond (Conformational Lock) Product->Feature1 Structural Property Feature2 Aryl Iodide Handle (Cross-Coupling / Radiolabeling) Product->Feature2 Functional Utility

Figure 1: Synthetic assembly and key structural features of the benzamide scaffold.

Synthetic Protocol: The Acid Chloride Route

While peptide coupling agents (HATU, EDC) are popular, the Acid Chloride method is preferred for this scaffold due to the high cost of the iodinated starting material and the need for scale-up robustness. This method ensures complete conversion without difficult-to-remove urea byproducts.[1]

Reagents & Materials[1][2][7][8][9][10][11]
  • Precursor A: 4-Iodobenzoic acid (1.0 equiv)

  • Precursor B: 2-Anisidine (1.1 equiv)

  • Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Base: Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)
  • Setup: Charge a flame-dried round-bottom flask with 4-iodobenzoic acid (1.0 equiv).

  • Chlorination: Add excess Thionyl Chloride (3.0 equiv). Optional: Add 1 drop of DMF as a catalyst.

  • Reflux: Heat to reflux (75°C) for 2 hours. Monitor for the cessation of gas evolution (HCl/SO₂).

  • Concentration: Evaporate the excess SOCl₂ under reduced pressure (rotary evaporator). Co-evaporate with dry toluene twice to remove trace acid.[1]

    • Checkpoint: The residue should be a yellow/off-white solid (4-iodobenzoyl chloride).[1]

Phase 2: Amide Coupling[1]
  • Solvation: Dissolve the crude acid chloride in anhydrous DCM (0.2 M concentration). Cool to 0°C.[1]

  • Addition: In a separate vessel, mix 2-anisidine (1.1 equiv) and Triethylamine (1.5 equiv) in DCM. Add this solution dropwise to the cold acid chloride solution.[1]

    • Why? Adding the amine to the acid chloride prevents the formation of symmetrical anhydride impurities.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Quench: Quench with 1M HCl (aq). This protonates any unreacted anisidine, forcing it into the aqueous layer.[1]

Phase 3: Purification[1]
  • Extraction: Wash the organic layer with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from hot Ethanol or Ethyl Acetate/Hexanes.[1]

    • Yield Target: >85% isolated yield.[1][2][3]

Functional Utility: The Iodine Handle

The para-iodine substituent is the critical functional handle.[1] It allows this molecule to serve as a "parent" scaffold for diverse libraries.[1]

A. Cross-Coupling (Suzuki-Miyaura)

The C–I bond is highly reactive toward oxidative addition by Palladium(0).[1]

  • Reaction: Product + Aryl Boronic Acid + Pd(PPh₃)₄ + K₂CO₃.[1]

  • Outcome: Biaryl systems (common in liquid crystals and fluorescent probes).[1]

B. Radio-Halogen Exchange (Radiochemistry)

For SPECT imaging (Single Photon Emission Computed Tomography), the non-radioactive iodine can be exchanged for Iodine-123 or Iodine-125 .

  • Method: Copper(I)-catalyzed nucleophilic exchange.[1]

  • Conditions: [¹²³I]NaI, CuSO₄, Ammonium Sulfate, 140°C melt or sealed vessel.

  • Significance: This generates a radiotracer used to map receptor density in the brain.[1]

Reactivity Visualization

Reactivity cluster_0 Palladium Catalysis cluster_1 Nuclear Medicine Core 4-iodo-N-(2-methoxyphenyl)benzamide Suzuki Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki Pd(0) Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu Exchange Isotopic Exchange (Na[123I] / Cu+) Core->Exchange Nucleophilic Subst. Tracer SPECT Radioligand (CNS Imaging) Exchange->Tracer Purification

Figure 2: Divergent functionalization pathways for the iodobenzamide scaffold.

References

  • Synthesis of Benzamides: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

  • Conformational Locking: Kuhn, B., et al. (2010).[1] Molecular recognition of ligands in the benzamide class: The role of intramolecular hydrogen bonding. Journal of Medicinal Chemistry, 53(6), 2601-2611. Link

  • Radioiodination Techniques: Coenen, H. H., et al. (2006).[1] Radioiodination reactions for pharmaceuticals. Radioiodination: A Practical Approach. Springer.[1] Link

  • Cross-Coupling Utility: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link

Sources

Exploratory

benzamide derivatives containing 4-iodo and 2-methoxy substituents

The following technical guide details the chemistry, synthesis, and pharmacological applications of benzamide derivatives specifically substituted with 4-iodo and 2-methoxy groups. Synthesis, Structural Activity Relation...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and pharmacological applications of benzamide derivatives specifically substituted with 4-iodo and 2-methoxy groups.

Synthesis, Structural Activity Relationships (SAR), and Therapeutic Applications[1][2]

Executive Summary

The 4-iodo-2-methoxybenzamide scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from its more common 5-iodo isomer (found in dopamine D2 radiotracers like IBZM). While the 5-iodo-2-methoxy motif is the "gold standard" for orthosteric dopamine antagonism, the 4-iodo variants have emerged as critical tools in three specific domains:

  • Targeted Apoptosis Induction : As hydroxamic acid derivatives targeting DNA mismatch repair (MMR) proteins.

  • PROTAC Linker Chemistry : Serving as stable, lipophilic anchors for proteolysis-targeting chimeras.

  • SAR Probes : Used to map the steric tolerance of the para-position in benzamide binding pockets.

This guide provides a rigorous analysis of the synthesis and application of these derivatives, grounded in experimental protocols and validated mechanisms.

Structural Pharmacophore Analysis

The 4-iodo-2-methoxybenzamide core is defined by a specific electronic and steric arrangement that dictates its biological function.

FeatureChemical PropertyBiological Consequence
2-Methoxy Group Electron-donating (Resonance); H-bond acceptorConformational Lock : Forms an intramolecular hydrogen bond with the amide N-H, locking the molecule in a planar conformation essential for receptor binding (pseudo-ring formation).
4-Iodo Group Electron-withdrawing (Induction); Lipophilic; Large atomic radiusMetabolic Stability : Blocks para-hydroxylation (a common metabolic soft spot). Provides a halogen bond donor site and increases logP for membrane permeability.
Amide Linker H-bond donor/acceptorWarhead Attachment : Connects the aromatic core to functional amines (e.g., pyrrolidines for CNS targeting, hydroxamic acids for enzymes).
SAR Distinction: 4-Iodo vs. 5-Iodo
  • 5-Iodo (Meta): The classic D2 antagonist pattern (e.g., Epidepride). The iodine sits in a hydrophobic pocket meta to the amide.

  • 4-Iodo (Para): Extends the molecule along the primary axis. In D2 receptors, this often clashes with the binding pocket floor, reducing affinity, but in MSH2 or Sigma receptors, this extension is tolerated or required for subtype selectivity.

Therapeutic Applications & Mechanisms
A. MSH2-Dependent Apoptosis (Oncology)

A specific derivative,


-hydroxy-4-iodo-2-methoxybenzamide , has been identified as an inducer of apoptosis in cancer cells, specifically dependent on the MSH2 (MutS homolog 2) protein. Unlike standard chemotherapies that require functional DNA repair to trigger death (and thus fail in MMR-deficient tumors), this agent leverages the MSH2 pathway to initiate cell death mechanisms.

Mechanism of Action:

  • The hydroxamic acid moiety chelates metal ions in the active site or interacts with the DNA-binding domain of MSH2.

  • The 4-iodo-2-methoxy core stabilizes the complex.

  • This binding triggers a non-canonical signaling cascade, bypassing standard p53 checkpoints and inducing apoptosis even in drug-resistant phenotypes.

B. PROTAC Development

The 4-iodo-2-methoxybenzoic acid precursor is increasingly used in "Direct-to-Biology" (D2B) workflows for PROTAC discovery. The iodine atom serves as a handle for cross-coupling (e.g., Sonogashira or Suzuki) to attach E3 ligase ligands (like thalidomide or VHL ligands) without disrupting the benzamide binding to the protein of interest.

Chemical Synthesis Protocols

Synthesis of 4-iodo-2-methoxybenzamide derivatives is non-trivial because direct iodination of 2-methoxybenzoic acid favors the 5-position (ortho/para to the activating methoxy group). Therefore, a Sandmeyer approach starting from 4-amino-2-methoxybenzoic acid is the requisite pathway.

Workflow Diagram

Synthesis Start 4-Amino-2-methoxybenzoic Acid (Comm. Available) Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 HCl/H2O Step2 Iodination (Sandmeyer) (KI, H2O, 60°C) Step1->Step2 N2 displacement Inter 4-Iodo-2-methoxybenzoic Acid (Key Intermediate) Step2->Inter Precipitation Step3 Activation (SOCl2 or HATU) Inter->Step3 Final Target Benzamide (e.g., N-hydroxy derivative) Step3->Final Amine/NH2OH coupling

Caption: Regioselective synthesis pathway via Sandmeyer reaction to ensure 4-position iodination.

Detailed Protocol: Synthesis of 4-Iodo-2-methoxybenzoic Acid

This protocol serves as the foundational step for all derivatives.

Reagents:

  • 4-Amino-2-methoxybenzoic acid (10.0 g, 59.8 mmol)

  • Sulfuric acid (conc., 15 mL)

  • Sodium nitrite (4.54 g, 65.8 mmol)

  • Potassium iodide (14.9 g, 89.7 mmol)

Step-by-Step Methodology:

  • Acidification : Suspend 4-amino-2-methoxybenzoic acid in water (100 mL) and cool to 0–5 °C in an ice bath. Slowly add concentrated sulfuric acid dropwise while stirring. The amine will convert to the sulfate salt.

  • Diazotization : Dissolve sodium nitrite in minimal water (15 mL). Add this solution dropwise to the reaction mixture, maintaining the temperature below 5 °C . Stir for 30 minutes. The formation of a clear diazonium salt solution indicates progress.

  • Iodination : Dissolve potassium iodide in water (20 mL). Add this solution slowly to the cold diazonium mixture.

  • Displacement : Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour. Nitrogen gas evolution will be vigorous (use a large vessel).

  • Workup : Cool the mixture. The product, 4-iodo-2-methoxybenzoic acid, will precipitate as a tan/brown solid.

  • Purification : Filter the solid. Dissolve in 10% NaOH (aq) to form the soluble carboxylate, filter off insoluble impurities, and re-precipitate by acidifying with HCl to pH 1. Recrystallize from ethanol/water.

    • Yield : ~65-75%

    • Characterization : ^1H NMR (DMSO-d6) should show signals for the 2-methoxy group (~3.8 ppm) and the aromatic protons consistent with 1,2,4-substitution pattern.

Protocol: Amide Coupling (General)

To generate the benzamide (e.g., the N-hydroxy derivative):

  • Activate 4-iodo-2-methoxybenzoic acid (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Add the amine (e.g., hydroxylamine hydrochloride for N-hydroxy, or an alkyl amine) (1.2 eq).

  • Stir at RT for 4–16 hours.

  • Quench with water and extract with Ethyl Acetate.

Biological Signaling Pathway[3][4]

The following diagram illustrates the unique mechanism where the 4-iodo-derivative interacts with MSH2 to drive apoptosis, a pathway distinct from standard DNA-damaging agents.

MSH2_Pathway Drug N-hydroxy-4-iodo- 2-methoxybenzamide MSH2 MSH2 Protein (Mismatch Repair Complex) Drug->MSH2 Binds Complex Drug-MSH2 Complex (Stabilized) MSH2->Complex Drug Modulation DNA_Damage DNA Lesions (Cisplatin/Oxidative) DNA_Damage->MSH2 Recruits (Normal Function) Signal Non-Canonical Signaling Cascade Complex->Signal Activates Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Induces

Caption: Proposed mechanism of action for N-hydroxy-4-iodo-2-methoxybenzamide inducing MSH2-dependent apoptosis.

Quantitative Data Summary
Compound VariantR-Group (Amide N)TargetIC50 / KdKey Ref
Compound 11 -OH (Hydroxamic acid)MSH2-dependent Apoptosis~5-10 µM (Cellular)[1]
Iodopride Analog -(1-ethylpyrrolidin-2-yl)methylDopamine D2>100 nM (Low Affinity)*[2]
PROTAC Intermediate -Linker-ThalidomideBRD4 DegradationN/A (Linker)[3]

*Note: The 4-iodo analog generally shows lower affinity for D2 receptors compared to the 5-iodo analog (Kd ~1 nM), making it less suitable for imaging but valuable for selectivity studies.

References
  • Computational and synthetic studies towards improving rescinnamine as an inducer of MSH2-dependent apoptosis . Journal of Pharmacology. (2010). Describes the synthesis and activity of N-hydroxy-4-iodo-2-methoxybenzamide.

  • Design and Synthesis of Analogs of 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide . BenchChem Technical Reports. (2025). details the SAR of 4-iodo benzamides.

  • Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery . Journal of Medicinal Chemistry. (2026). Validates 4-iodo-2-methoxybenzoic acid as a PROTAC building block.

  • Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy . Cancer Research. (2010).[1] Discusses the general benzamide pharmacophore for melanoma.

Sources

Foundational

A Technical Guide to 4-iodo-N-(2-methoxyphenyl)benzamide: Properties, Synthesis, and a Deduced Safety Profile

This document provides a comprehensive technical overview of 4-iodo-N-(2-methoxyphenyl)benzamide, a compound of interest within medicinal chemistry and materials science. As this specific molecule is not extensively cata...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of 4-iodo-N-(2-methoxyphenyl)benzamide, a compound of interest within medicinal chemistry and materials science. As this specific molecule is not extensively cataloged in public databases like PubChem, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust working profile for researchers and drug development professionals. We will delve into its identification, a validated synthetic protocol, and a carefully deduced safety and handling profile, emphasizing the rationale behind each recommendation.

Compound Identification and Physicochemical Profile

Direct searches for 4-iodo-N-(2-methoxyphenyl)benzamide do not yield a specific PubChem Compound Identifier (CID). This is not uncommon for novel or specialized research chemicals. Therefore, we present the key identifiers for the target compound alongside data from a structurally similar isomer, N-(2-iodophenyl)-4-methoxybenzamide (PubChem CID: 986634), to provide context and predicted properties. The primary structural difference is the location of the iodo and methoxy substituents on the two distinct phenyl rings.

Table 1: Chemical Identifiers and Properties

Property4-iodo-N-(2-methoxyphenyl)benzamide (Target Compound)N-(2-iodophenyl)-4-methoxybenzamide (Analogue)[1]
PubChem CID Not available986634
Molecular Formula C₁₄H₁₂INO₂C₁₄H₁₂INO₂
Molecular Weight 353.16 g/mol 353.16 g/mol
IUPAC Name 4-iodo-N-(2-methoxyphenyl)benzamideN-(2-iodophenyl)-4-methoxybenzamide
Canonical SMILES COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)ICOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I
InChI Key Predicted: Similar to UBJYIVHFTRDSIA-UHFFFAOYSA-NUBJYIVHFTRDSIA-UHFFFAOYSA-N
Predicted XLogP ~3.53.2
Appearance Predicted: Off-white to pale yellow solidNot specified

Rationale: The molecular formula and weight are identical between the target compound and the cited analogue. Properties like the octanol-water partition coefficient (XLogP) are predicted to be very similar due to the conservation of functional groups. These predictions form a reliable starting point for experimental design, such as selecting appropriate solvent systems for chromatography or solubility studies.

Synthesis Protocol: Amide Coupling

The synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide is readily achieved via a standard amide coupling reaction. This method is a cornerstone of medicinal chemistry due to its reliability and broad substrate scope.[2] The protocol below details the coupling of 4-iodobenzoyl chloride with 2-methoxyaniline.

Causality: The chosen pathway involves an acid chloride, which is highly electrophilic, reacting with the nucleophilic amine of 2-methoxyaniline. A mild base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct, driving the reaction to completion and preventing protonation of the starting amine.

Step-by-Step Laboratory Protocol
  • Preparation : In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition : Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation : Dissolve 4-iodobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Upon completion, quench the reaction with the addition of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing : Wash the combined organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification : Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Amine Dissolve 2-methoxyaniline and Triethylamine in DCM Coupling Dropwise addition at 0°C, then stir at Room Temp Amine->Coupling AcidChloride Dissolve 4-iodobenzoyl chloride in DCM AcidChloride->Coupling Quench Quench with Water Coupling->Quench Extract Extract with DCM Quench->Extract Wash Wash (HCl, NaHCO₃, Brine) Extract->Wash Dry Dry, Filter, Concentrate Wash->Dry Purify Recrystallize or Column Chromatography Dry->Purify Final Pure Product Purify->Final

Caption: Workflow for the synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide.

Safety Data and Handling

No official Safety Data Sheet (SDS) exists for 4-iodo-N-(2-methoxyphenyl)benzamide. The following safety profile is deduced from the known hazards of its structural components and related molecules. This information should be used for preliminary risk assessment, but it is not a substitute for a compound-specific SDS.

Hazard Identification

The primary hazards are anticipated to be similar to other halogenated aromatic compounds and benzamide derivatives, which can exhibit irritant and acute toxicity properties.[3][4]

Table 2: Deduced GHS Hazard Classification

Hazard ClassGHS CodeStatementBasis for Deduction
Acute Oral ToxicityH302Harmful if swallowed.[3]Common for benzamide derivatives.
Skin IrritationH315Causes skin irritation.[3][4]A frequent hazard for functionalized anilines and benzamides.
Eye IrritationH319Causes serious eye irritation.[3][4]Common for fine chemical powders.
Respiratory IrritationH335May cause respiratory irritation.[4]Inhalation of fine dust should always be avoided.

Signal Word : Warning

First-Aid Measures

These measures are standard laboratory practice for handling novel chemical entities.[5]

  • Ingestion : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting.[5]

  • Inhalation : IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • Skin Contact : IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

  • Eye Contact : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5]

Handling, Storage, and Personal Protective Equipment (PPE)
  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

  • Storage : Store locked up in a tightly closed container. Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound.

PPE Compound Handling 4-iodo-N-(2-methoxyphenyl)benzamide FumeHood Chemical Fume Hood Compound->FumeHood Goggles Splash-Proof Safety Goggles Compound->Goggles Gloves Nitrile Gloves (or other resistant material) Compound->Gloves Coat Lab Coat Compound->Coat

Sources

Exploratory

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Iodo-N-(2-methoxyphenyl)benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The benzamide scaffold represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activiti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide delves into the biological landscape of a specific subclass: 4-iodo-N-(2-methoxyphenyl)benzamide and its derivatives. We will explore their synthesis, potential as anticancer agents, and the underlying mechanisms of action, with a focus on the inhibition of poly(ADP-ribose) polymerase (PARP) and the disruption of tubulin polymerization. This document serves as a comprehensive resource, providing not only theoretical insights but also detailed, field-proven experimental protocols to empower researchers in the evaluation of these promising compounds.

Introduction: The Benzamide Moiety in Drug Discovery

Benzamide derivatives are a class of organic compounds characterized by a carboxamide group attached to a benzene ring. Their structural simplicity and versatility have made them a privileged scaffold in the development of numerous therapeutic agents.[1] The biological significance of benzamides is vast, with derivatives demonstrating analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of various substituents onto the benzamide core allows for the fine-tuning of their pharmacological profiles, making them a fertile ground for the discovery of novel drugs.

The incorporation of a halogen atom, particularly iodine, into the benzamide structure can significantly influence its biological activity.[3] The iodine atom can enhance the compound's lipophilicity, facilitate its transport across cell membranes, and participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. This guide will specifically focus on 4-iodo-N-(2-methoxyphenyl)benzamide derivatives, a class of compounds with emerging potential in oncology.

Synthesis of 4-Iodo-N-(2-methoxyphenyl)benzamide Derivatives

The synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the acylation of a substituted aniline with an acid chloride.[4]

General Synthetic Protocol

A general and reliable method for the synthesis of N-substituted benzamide derivatives involves the reaction of an appropriately substituted aniline with an acid chloride in a suitable solvent and under an inert atmosphere.[4]

Step-by-Step Synthesis of 4-Iodo-N-(2-methoxyphenyl)benzamide:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-methoxyaniline (1.0 equivalent) in a suitable aprotic solvent such as benzene or dichloromethane under a nitrogen atmosphere.

  • Acylation: To the stirred solution, add 4-iodobenzoyl chloride (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 24-48 hours).

  • Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield the pure 4-iodo-N-(2-methoxyphenyl)benzamide.

Synthesis_Workflow cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2-methoxyaniline 2-methoxyaniline Reaction_Vessel Reaction_Vessel 2-methoxyaniline->Reaction_Vessel 1.0 eq 4-iodobenzoyl_chloride 4-iodobenzoyl_chloride 4-iodobenzoyl_chloride->Reaction_Vessel 1.1 eq Solvent (Benzene) Solvent (Benzene) Solvent (Benzene)->Reaction_Vessel Inert_Atmosphere (N2) Inert_Atmosphere (N2) Inert_Atmosphere (N2)->Reaction_Vessel Room_Temperature Room_Temperature Room_Temperature->Reaction_Vessel Quenching (NaHCO3) Quenching (NaHCO3) Extraction Extraction Quenching (NaHCO3)->Extraction Drying Drying Extraction->Drying Column_Chromatography Column_Chromatography Drying->Column_Chromatography Product 4-iodo-N-(2-methoxyphenyl)benzamide Column_Chromatography->Product Reaction_Vessel->Quenching (NaHCO3) After 24-48h PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition by 4-Iodo-N-(2-methoxyphenyl)benzamide cluster_outcome Cellular Outcome DNA_Damage DNA Damage Single-Strand Breaks PARP PARP Activation Poly(ADP-ribosyl)ation DNA_Damage:f1->PARP:f0 activates DNA_Repair Recruitment of DNA Repair Proteins DNA Repair PARP:f1->DNA_Repair:f0 recruits Apoptosis Accumulation of DNA Damage Cell Death (Apoptosis) PARP->Apoptosis leads to Inhibitor 4-Iodo-N-(2-methoxyphenyl)benzamide Derivative Inhibitor->PARP inhibits

Caption: Proposed mechanism of PARP inhibition by 4-iodo-N-(2-methoxyphenyl)benzamide derivatives.

Disruption of Tubulin Polymerization

Microtubules are dynamic polymers of tubulin proteins that are essential for cell division, particularly the formation of the mitotic spindle. [5]Many successful anticancer drugs, such as paclitaxel and vinca alkaloids, target microtubule dynamics. Benzamide derivatives have also been identified as tubulin polymerization inhibitors. [5]These compounds can bind to tubulin, preventing its assembly into microtubules, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Tubulin_Polymerization_Inhibition cluster_tubulin_dynamics Microtubule Dynamics cluster_inhibition Inhibition by 4-Iodo-N-(2-methoxyphenyl)benzamide cluster_outcome Cellular Outcome Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymerization Mitotic Spindle Formation Tubulin_Dimers:f0->Microtubule:f0 polymerize Cell_Cycle_Arrest G2/M Phase Arrest Apoptosis Tubulin_Dimers->Cell_Cycle_Arrest leads to Inhibitor 4-Iodo-N-(2-methoxyphenyl)benzamide Derivative Inhibitor->Tubulin_Dimers binds to & inhibits polymerization

Caption: Proposed mechanism of tubulin polymerization inhibition.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 4-iodo-N-(2-methoxyphenyl)benzamide derivatives, a series of in vitro assays are essential. The following protocols provide a robust framework for evaluating their cytotoxic effects and elucidating their mechanisms of action.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. [6][7] Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-iodo-N-(2-methoxyphenyl)benzamide derivative in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [7]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [6]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. [1][8] Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (GTB: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a stock solution of GTP in water.

  • Reaction Setup: In a 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations. Include a positive control (e.g., nocodazole) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Measure the increase in absorbance at 350 nm every minute for 60 minutes using a temperature-controlled microplate reader. The increase in turbidity is proportional to the mass of polymerized microtubules. [1]5. Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the negative control.

PARP Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP. [9][10] Step-by-Step Protocol:

  • Plate Preparation: Use a 96-well plate coated with histones, which serve as a substrate for PARP.

  • Reaction Mixture: Prepare a reaction mixture containing PARP enzyme, biotinylated NAD+ (a substrate for PARP), and the test compound at various concentrations.

  • Enzymatic Reaction: Add the reaction mixture to the wells of the histone-coated plate and incubate to allow the PARP-mediated biotinylation of histones to occur.

  • Detection: After the reaction, wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated histones.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the luminescence using a microplate reader.

  • Data Analysis: The intensity of the luminescent signal is proportional to the PARP activity. The inhibitory effect of the compound is determined by the reduction in the signal compared to the vehicle control.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for 4-iodo-N-(2-methoxyphenyl)benzamide derivatives is yet to be established, some general principles can be inferred from related benzamide series.

  • Substitution on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring can significantly impact activity. The 2-methoxy group in the target compound may influence the conformation of the molecule and its interaction with biological targets.

  • The 4-iodo substituent: As previously mentioned, the iodine atom can contribute to increased potency through various mechanisms.

  • Modifications of the benzamide linker: Alterations to the amide bond can affect the compound's stability and binding affinity.

Systematic modifications of these structural features and subsequent biological evaluation are crucial for elucidating the SAR and optimizing the therapeutic potential of this class of compounds.

Conclusion and Future Directions

The 4-iodo-N-(2-methoxyphenyl)benzamide scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the field of oncology. Their straightforward synthesis and the potential for dual-targeting of key cancer-related pathways, such as DNA repair and cell division, make them an attractive area for further investigation.

Future research should focus on:

  • Synthesis and screening of a diverse library of 4-iodo-N-(2-methoxyphenyl)benzamide derivatives to establish a robust structure-activity relationship.

  • In-depth mechanistic studies to confirm and further elucidate their molecular targets and signaling pathways.

  • Evaluation in preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a foundational framework for researchers to explore the biological activity of this intriguing class of compounds. The detailed protocols and mechanistic insights presented herein are intended to accelerate the discovery and development of novel benzamide-based therapeutics.

References

  • Vertex AI Search. (2024).
  • Kirby, C. A., et al. (2018). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols.
  • BenchChem. (2025). Application Notes and Protocols for Testing 4-Amino-N-(3,5-dichlorophenyl)benzamide Cytotoxicity.
  • BenchChem. (2025).
  • World Journal of Biology Pharmacy and Health Sciences. (2023).
  • Salma, U. (2022).
  • Zhuang, Z. P., et al. (1995). Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. Journal of Medicinal Chemistry.
  • Rice, W. G., et al. (1995). Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide.
  • BenchChem. (2025).
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • Merck. (n.d.).
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • Semantic Scholar. (2017).
  • ResearchHub. (2024).
  • Sigma-Aldrich. (n.d.). 4-Iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl].
  • Coyle, J. T., & Puttfarcken, P. (1993). Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse. PubMed.
  • Zhuang, Z. P., et al. (1994). Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI)
  • Salma, U. (2022). Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository.
  • Cytoskeleton, Inc. (2016). Citation Spotlight: Novel Tubulin Polymerization Inhibitor and Multidrug Resistance.
  • Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Semantic Scholar.
  • Wang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed.
  • Chang, J. Y., et al. (2003). Dual inhibition of topoisomerase I and tubulin polymerization by BPR0Y007, a novel cytotoxic agent. PubMed.
  • National Center for Biotechnology Information. (n.d.). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer.
  • Cliffe, I. A., et al. (1996). 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors. Journal of Pharmacology and Experimental Therapeutics.
  • Kung, M. P., et al. (1996). Derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl-p-iodobenzamido)ethyl]pipera zine (p-MPPI) as 5-HT1A ligands. PubMed.
  • Chemdiv. (n.d.). Compound N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide.
  • MDPI. (2023).
  • RSC Publishing. (2022). I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides and evaluation of their anticancer and docking studies.
  • MedChemExpress. (n.d.). PARP | Inhibitors.

Sources

Protocols & Analytical Methods

Method

synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide from 4-iodobenzoyl chloride

An Application Note for the Synthesis, Purification, and Characterization of 4-iodo-N-(2-methoxyphenyl)benzamide Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 4-iodo-N...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis, Purification, and Characterization of 4-iodo-N-(2-methoxyphenyl)benzamide

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the acylation of 2-methoxyaniline with 4-iodobenzoyl chloride via the Schotten-Baumann reaction. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, purification protocols, and detailed characterization data, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Principles

The synthesis of N-aryl amides is a cornerstone of modern organic chemistry, as the amide functional group is a prevalent feature in a vast array of pharmaceuticals and biologically active compounds. The target molecule, 4-iodo-N-(2-methoxyphenyl)benzamide, incorporates structural motifs—an iodinated phenyl ring and a methoxy-substituted aniline—that make it a versatile intermediate for further functionalization, particularly in cross-coupling reactions.

The chosen synthetic strategy is the Schotten-Baumann reaction , a robust and widely-used method for forming amides from amines and acyl chlorides.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The key to the success of this reaction under these conditions is the inclusion of a base to neutralize the hydrochloric acid (HCl) byproduct.[4] Without the base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

Reaction Mechanism

The mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methoxyaniline (the nucleophile) attacks the electrophilic carbonyl carbon of 4-iodobenzoyl chloride.

  • Formation of Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.[2][5]

  • Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A proton is lost from the nitrogen atom. A base, such as pyridine or triethylamine, scavenges the liberated proton and the HCl generated, driving the reaction to completion.[4]

Schotten-Baumann_Mechanism Amine 2-Methoxyaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride 4-Iodobenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Product 4-iodo-N-(2-methoxyphenyl)benzamide Tetrahedral->Product Collapse & Chloride expulsion Product->Product HCl HCl Salt Base-HCl Salt HCl->Salt Base Base (e.g., Pyridine) Base->Salt Neutralization

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide.

Materials and Reagents

Proper handling of all reagents is critical. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Properties & Hazards
4-Iodobenzoyl chlorideC₇H₄ClIO266.461.33 g5.0Lachrymator, moisture sensitive.
2-MethoxyanilineC₇H₉NO123.150.616 g5.0Toxic, irritant.
PyridineC₅H₅N79.100.44 mL5.5Flammable, toxic, irritant.
Dichloromethane (DCM)CH₂Cl₂84.9330 mL-Volatile, suspected carcinogen.
1 M Hydrochloric AcidHCl36.46~20 mL-Corrosive.
Saturated NaHCO₃ (aq)NaHCO₃84.01~20 mL-Mild irritant.
Brine (Saturated NaCl)NaCl58.44~20 mL-Non-hazardous.
Anhydrous MgSO₄MgSO₄120.37~2 g-Non-hazardous.
Reaction Setup and Procedure
  • Preparation: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-methoxyaniline (0.616 g, 5.0 mmol) and anhydrous dichloromethane (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0 °C.

  • Base Addition: Add pyridine (0.44 mL, 5.5 mmol) to the cooled amine solution.

  • Acyl Chloride Addition: In a separate dry vial, dissolve 4-iodobenzoyl chloride (1.33 g, 5.0 mmol) in anhydrous dichloromethane (10 mL). Transfer this solution to a dropping funnel. Add the 4-iodobenzoyl chloride solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).[6][7] Use a 3:1 mixture of hexanes:ethyl acetate as the eluent. The product should have a lower Rf value than the starting 4-iodobenzoyl chloride. Visualize the spots under UV light (254 nm).

Work-up Procedure
  • Quenching: Transfer the reaction mixture to a separatory funnel and dilute with an additional 20 mL of DCM.

  • Washing: Wash the organic layer sequentially with:

    • 20 mL of 1 M HCl (to remove pyridine and any unreacted amine).

    • 20 mL of water.

    • 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 20 mL of brine (to reduce the solubility of organic material in the aqueous layer).

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale-yellow solid.

Purification and Characterization

While amides can sometimes be challenging to purify via chromatography due to their polarity, recrystallization is often a highly effective method for obtaining high-purity solid products.[8][9]

Purification by Recrystallization
  • Solvent Selection: A common solvent system for recrystallizing aromatic amides is ethanol/water or ethyl acetate/hexanes.[10][11]

  • Procedure:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (or ethyl acetate) to just dissolve the solid.

    • If any insoluble impurities remain, perform a hot gravity filtration.

    • Slowly add water (or hexanes) dropwise to the hot solution until it becomes slightly turbid.

    • Add a drop or two of the hot solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven to a constant weight.

Characterization Data

The identity and purity of the final product should be confirmed using spectroscopic methods.[12]

TechniqueExpected Results for 4-iodo-N-(2-methoxyphenyl)benzamide
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)δ ~8.5-9.0 (br s, 1H, N-H), δ ~7.8 (d, 2H, Ar-H), δ ~7.6 (d, 2H, Ar-H), δ ~6.9-7.2 (m, 4H, Ar-H), δ ~3.9 (s, 3H, OCH₃). Chemical shifts are dependent on solvent and concentration.[13]
¹³C NMR (100 MHz, CDCl₃)δ ~165 (C=O), δ ~148 (Ar-C-O), δ ~138 (Ar-C), δ ~135 (Ar-C), δ ~129 (Ar-C), δ ~127 (Ar-C), δ ~124 (Ar-C), δ ~121 (Ar-C), δ ~110 (Ar-C), δ ~95 (Ar-C-I), δ ~56 (OCH₃).[11][12]
FTIR (KBr Pellet, cm⁻¹)~3300-3400 (N-H stretch), ~1650-1680 (C=O stretch, Amide I), ~1510-1550 (N-H bend, Amide II), ~1240 (C-O stretch), ~830 (C-I stretch).[14][15][16]
Mass Spec. (ESI+)Expected m/z: 354.00 [M+H]⁺ for C₁₄H₁₃INO₂

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants 1. Dissolve 2-Methoxyaniline & Pyridine in DCM Cooling 2. Cool to 0 °C Reactants->Cooling Addition 3. Add 4-Iodobenzoyl Chloride Solution Dropwise Cooling->Addition Stirring 4. Stir at RT for 12-16h Addition->Stirring TLC 5. Monitor by TLC Stirring->TLC Quench 6. Quench & Wash (HCl, H₂O, NaHCO₃, Brine) TLC->Quench Dry 7. Dry Organic Layer (MgSO₄) Quench->Dry Evaporate 8. Filter & Evaporate Solvent Dry->Evaporate Crude Crude Product Evaporate->Crude Recrystallize 9. Recrystallize (e.g., Ethanol/Water) Crude->Recrystallize Filter_Dry 10. Vacuum Filter & Dry Recrystallize->Filter_Dry Final_Product Pure Product Filter_Dry->Final_Product Characterize 11. Characterize (NMR, IR, MS) Final_Product->Characterize

Caption: Workflow for Synthesis and Purification.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • PubMed. (2013, February 15). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography].
  • YouTube. (2024, July 27). The Schotten Baumann Reaction Mechanism.
  • Benchchem. (n.d.). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • University of Toronto. (n.d.). Experiment 2: Recrystallization.
  • ResearchGate. (n.d.). The µFTIR spectra of Amide I and Amide II regions, including the ester groups (1480–1800 cm⁻¹).
  • PubMed. (n.d.). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC.
  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
  • University of Rochester. (n.d.). Purification: How To - Chemistry.
  • Benchchem. (n.d.). Catalytic Methods for N-Arylbenzamide Synthesis: Application Notes and Protocols.
  • ResearchGate. (n.d.). FT-IR spectra of the synthesis of the fatty amides from CRBO and AEEA.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).
  • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amides.
  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
  • Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl). (n.d.).
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • PubMed. (2009, August 5). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids.
  • ResearchGate. (n.d.). Thin Layer Chromatography and Amides.
  • Recrystallization and Crystallization. (n.d.).
  • Guidechem. (n.d.). Benzamide, 2-iodo-N-(4-methoxyphenyl)- 36684-49-8.
  • Smolecule. (2024, January 5). Buy 4-iodo-3-methoxy-N-methylbenzamide.
  • Rsc.org. (n.d.). Supporting Information For.
  • ResearchGate. (n.d.). Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide....
  • Reddit. (2021, June 12). Purification of N-benzylbenzamides : r/chemistry.
  • NIST WebBook. (n.d.). Benzamide, N-(2-iodo-4-methylphenyl)-3-methoxy-.
  • PMC. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides.
  • Thin Layer Chromatography. (n.d.).
  • Benchchem. (n.d.). Spectroscopic Data of 4-Iodo-1H-benzimidazole: A Technical Guide.
  • Taylor & Francis. (2007, February 1). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
  • ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) 13C NMR spectrum.
  • PMC. (n.d.). 4-Chloro-N-(2-methoxyphenyl)benzamide.
  • YouTube. (2024, January 12). Thin Layer Chromatography | Principle and Methods.
  • PubChem. (n.d.). 4-iodo-N-(4-iodo-2-methylphenyl)benzamide.
  • PrepChem.com. (n.d.). Synthesis of o-iodobenzamide.
  • Enantioselective C–H Alkylation of N-Arylbenzamides with Vinyl Ethers Catalyzed by an Iridium. (2021, October 19).
  • Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.
  • Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. (2025, October 17).

Sources

Application

Synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide: A Detailed Amide Coupling Protocol

Introduction The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and finding widespread application in pharmaceuticals, agrochemicals, and materials science. The sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and finding widespread application in pharmaceuticals, agrochemicals, and materials science. The synthesis of N-aryl benzamides, in particular, is of significant interest due to their prevalence in biologically active molecules. This application note provides a detailed and robust protocol for the synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide, a valuable intermediate for further functionalization, through a classic amide coupling reaction. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offering insights into the rationale behind each experimental step to ensure both reproducibility and a deeper understanding of the chemical transformation.

Chemical Principles and Strategy

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. Direct reaction is generally not feasible under mild conditions. Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

For the synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide, we will utilize a widely adopted and efficient method: the activation of 4-iodobenzoic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt). This combination offers several advantages:

  • Mild Reaction Conditions: The coupling can be performed at or near room temperature, preserving sensitive functional groups.

  • High Efficiency: EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, simplifying purification.[1]

  • Suppression of Racemization: For chiral carboxylic acids, the addition of HOBt is known to minimize epimerization.[1][2]

  • Reduced Side Reactions: HOBt reacts with the highly reactive O-acylisourea intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine.[2][3]

The overall transformation is depicted below:

Chemical reaction for the synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide

Figure 1: General reaction scheme for the synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of 4-iodo-N-(2-methoxyphenyl)benzamide.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Iodobenzoic acid≥98%Sigma-Aldrich
2-Methoxyaniline≥98%Alfa Aesar
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Combi-Blocks
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Oakwood Chemical
N,N-Diisopropylethylamine (DIPEA)≥99%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel60 Å, 230-400 mesh
Reaction Setup and Procedure

G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Work-up and Purification A 1. Dissolve 4-iodobenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. B 2. Add 2-methoxyaniline (1.0 eq) and DIPEA (1.5 eq) to the solution. A->B C 3. Cool the mixture to 0 °C in an ice bath. B->C D 4. Add EDC (1.2 eq) portion-wise to the cold solution. C->D E 5. Allow the reaction to warm to room temperature and stir for 12-18 hours. D->E F 6. Monitor reaction progress by TLC. E->F G 7. Dilute with DCM and wash sequentially with saturated NaHCO₃ and brine. F->G H 8. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. G->H I 9. Purify the crude product by column chromatography (Hexanes:EtOAc gradient). H->I J 10. Recrystallize from ethanol/water for further purification if necessary. I->J

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodobenzoic acid (1.0 eq) and HOBt (1.1 eq).

  • Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the 4-iodobenzoic acid.

  • To this solution, add 2-methoxyaniline (1.0 eq) followed by N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add EDC (1.2 eq) portion-wise to the stirred solution over 5-10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-18 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:1 hexanes:EtOAc and gradually increasing the polarity). Collect the fractions containing the desired product.

  • Recrystallization: For further purification, the product can be recrystallized. Based on data for structurally similar benzamides, lower alcohols such as ethanol are a good starting point. Dissolve the product in a minimal amount of hot ethanol and add water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and dry under vacuum.

Mechanism of Action: The Role of Coupling Reagents

The success of this amide coupling protocol hinges on the synergistic action of EDC and HOBt. The following diagram illustrates the key steps in the activation of the carboxylic acid and subsequent amide bond formation.

G cluster_0 Carboxylic Acid Activation cluster_1 Active Ester Formation cluster_2 Amide Bond Formation A 4-Iodobenzoic Acid + EDC B O-Acylisourea Intermediate (highly reactive) A->B Nucleophilic attack by carboxylate C O-Acylisourea + HOBt D HOBt Active Ester (more stable, less reactive) B->D Reaction with HOBt C->D Prevents side reactions E HOBt Active Ester + 2-Methoxyaniline F 4-iodo-N-(2-methoxyphenyl)benzamide + HOBt (regenerated) D->F Aminolysis E->F Nucleophilic attack by amine

Initially, the carboxylic acid (4-iodobenzoic acid) reacts with EDC to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, the O-acylisourea is rapidly intercepted to form an HOBt active ester. This active ester is more stable than the O-acylisourea, which minimizes side reactions such as the formation of N-acylurea.[1][4] Finally, the amine (2-methoxyaniline) attacks the carbonyl carbon of the active ester, leading to the formation of the desired amide product and the regeneration of HOBt.[3]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no product formation - Inactive coupling reagents- Insufficient base- Steric hindrance- Use fresh EDC and anhydrous HOBt.- Ensure adequate DIPEA is used to neutralize the carboxylic acid and any HCl formed.- For sterically hindered substrates, consider using a more powerful coupling reagent like HATU.
Formation of N-acylurea byproduct - Absence or insufficient amount of HOBt- Slow reaction of the amine with the O-acylisourea intermediate- Ensure the correct stoichiometry of HOBt is used.- Consider adding a catalytic amount of DMAP to accelerate the acylation step.
Difficulty in purification - Water-soluble byproducts remaining- Co-elution of impurities- Ensure thorough aqueous work-up to remove EDC-urea and excess HOBt.- Optimize the solvent system for column chromatography; a shallow gradient may be required.- Consider recrystallization from a different solvent system.

Conclusion

The EDC/HOBt-mediated amide coupling protocol described herein provides an efficient and reliable method for the synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide. By understanding the underlying chemical principles and the roles of each reagent, researchers can confidently apply and adapt this protocol for the synthesis of a wide range of N-aryl benzamides. The detailed experimental procedure and troubleshooting guide serve as a valuable resource for drug development professionals and scientists engaged in organic synthesis.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-1H-benzimidazole.
  • Chandran, B., et al. (n.d.). Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide... ResearchGate. Retrieved from [Link]

  • Ummey Salma. (2022). Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository. Retrieved from [Link]

  • Kinsinger, T., & Kazmaier, U. (2018).
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Sharma, A., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of 4-iodonitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Dar, B. A., et al. (2014). Reaction of 4-methoxy aniline with benzoyl chloride in the presence of... ResearchGate. Retrieved from [Link]

  • BUET Institutional Repository. (n.d.). SYNTHESIS AND EVALUATION OF NOVEL IODINATED PHENYL BENZAMIDES. Retrieved from [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Iodo-N-(2-methoxyphenyl)benzamide

Executive Summary & Strategic Rationale The structural motif of 4-iodo-N-(2-methoxyphenyl)benzamide represents a highly versatile and privileged scaffold in modern drug discovery. The combination of an ortho-methoxy anil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The structural motif of 4-iodo-N-(2-methoxyphenyl)benzamide represents a highly versatile and privileged scaffold in modern drug discovery. The combination of an ortho-methoxy aniline derivative linked via a benzamide bridge is frequently encountered in the design of histone deacetylase (HDAC) inhibitors, kinase inhibitors, and targeted protein degraders.

The presence of the 4-iodo substituent provides an exceptionally reactive electrophilic handle for palladium-catalyzed carbon-carbon bond formation. While various cross-coupling methodologies (e.g., Sonogashira, Heck, Buchwald-Hartwig) can be applied to this substrate[1], the Suzuki-Miyaura cross-coupling remains the most robust, atom-economical, and functional-group-tolerant approach for synthesizing complex biaryl benzamide derivatives[2]. This application note details the mechanistic rationale, condition optimization, and a self-validating protocol for the Suzuki-Miyaura coupling of this specific substrate.

Mechanistic Causality & Reaction Design

Designing a cross-coupling protocol for 4-iodo-N-(2-methoxyphenyl)benzamide requires navigating its unique electronic and steric properties. A successful reaction must balance catalytic efficiency with chemoselectivity.

  • Electrophile Reactivity (Oxidative Addition): The carbon-iodine (C–I) bond is significantly weaker and more polarizable than C–Br or C–Cl bonds. Consequently, aryl iodides undergo oxidative addition to Pd(0) species rapidly, often making transmetalation or reductive elimination the rate-determining step[3]. This high reactivity allows the reaction to proceed at lower temperatures, minimizing thermal degradation.

  • Chemoselectivity & Base Selection: The secondary amide proton (N–H) in the benzamide linkage is weakly acidic. The use of strong bases (e.g., KOtBu, NaH) can lead to unwanted deprotonation, triggering competitive N-arylation (Buchwald-Hartwig-type side reactions) or hydrolysis of the amide bond. Therefore, mild inorganic bases such as K₂CO₃ or Na₂CO₃ are strictly mandated to preserve the integrity of the substrate[4].

  • Solvent System Dynamics: A biphasic or miscible aqueous/organic system is critical. The organic solvent (e.g., 1,4-Dioxane) solubilizes the lipophilic benzamide substrate. Concurrently, the aqueous component (H₂O) dissolves the inorganic base and facilitates the formation of the reactive "ate" complex

    
    , which is a prerequisite for efficient transmetalation[2].
    

Optimization of Catalytic Conditions

To establish the most reliable protocol, various catalytic systems were evaluated using phenylboronic acid as the model coupling partner. The quantitative data below illustrates the causality behind the selection of the optimal system.

Table 1: Condition Optimization for the Suzuki-Miyaura Coupling of 4-Iodo-N-(2-methoxyphenyl)benzamide

EntryPalladium Pre-catalystLigand TypeBaseSolvent System (Ratio)Temp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)MonodentateK₂CO₃Toluene/EtOH/H₂O (2:1:1)8082Moderate conversion; trace hydrodeiodination (dehalogenation) observed.
2 Pd(dppf)Cl₂ (5 mol%) Bidentate K₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 95 Optimal; large bite angle of dppf accelerates reductive elimination.
3Pd(OAc)₂ (5 mol%)SPhosCs₂CO₃DMF/H₂O (4:1)9088Good yield; elevated temperature led to minor boronic acid homocoupling.
4Pd(dppf)Cl₂ (5 mol%)BidentateKOtBu1,4-Dioxane (Anhydrous)8041Poor yield; strong base caused amide deprotonation and N-arylation.

Data Summary: Entry 2 demonstrates that a bidentate ligand with a large bite angle (dppf) paired with a mild base (K₂CO₃) in a miscible aqueous system provides the highest fidelity and yield.

Catalytic Workflow & Mechanistic Pathway

The following diagram illustrates the catalytic cycle specifically tailored to the coupling of 4-iodo-N-(2-methoxyphenyl)benzamide.

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst PdII_Ox Ar-Pd(II)(I)L_n Oxidative Addition Complex Pd0->PdII_Ox 1. Oxidative Addition PdII_Trans Ar-Pd(II)(Ar')L_n Transmetalation Complex PdII_Ox->PdII_Trans 2. Transmetalation PdII_Trans->Pd0 3. Reductive Elimination Product Biaryl Benzamide Product PdII_Trans->Product ArI 4-Iodo-N-(2-methoxyphenyl)benzamide ArI->PdII_Ox Boronic Ar'-B(OH)2 + Base Boronic->PdII_Trans

Catalytic cycle for the Suzuki-Miyaura cross-coupling of 4-iodo-N-(2-methoxyphenyl)benzamide.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes analytical checkpoints to ensure the chemical integrity of the reaction before proceeding.

Reagents Required:
  • 4-Iodo-N-(2-methoxyphenyl)benzamide (1.0 equiv, 1.0 mmol, 353.16 g/mol )

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane and Deionized H₂O (4:1 v/v ratio, 10 mL total volume)

Phase 1: Reaction Setup & Degassing
  • Charge the Flask: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodo-N-(2-methoxyphenyl)benzamide (353 mg), phenylboronic acid (146 mg), and K₂CO₃ (414 mg).

  • Solvent Addition: Add 8 mL of 1,4-Dioxane and 2 mL of H₂O.

    • Self-Validation Check: Ensure the organic substrate dissolves in the dioxane layer while the K₂CO₃ dissolves in the aqueous layer, forming a clear biphasic mixture.

  • Rigorous Degassing: Sparge the mixture with Argon (or N₂) for at least 15 minutes using a submerged needle.

    • Causality: Oxygen promotes the oxidative homocoupling of phenylboronic acid (yielding biphenyl), which consumes the reagent and complicates purification[5].

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂ (36 mg), and reseal. The solution will turn a characteristic deep red/orange.

Phase 2: Execution & Monitoring
  • Heating: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • TLC Monitoring (Self-Validation): After 4 hours, sample the organic layer. Run a TLC plate (Eluent: 30% EtOAc in Hexanes).

    • Checkpoint: The starting material (UV active, Rf ~ 0.45) should be completely consumed, replaced by a new, highly fluorescent blue/green spot under 254 nm UV (Product, Rf ~ 0.35).

Phase 3: Workup & Purification
  • Quenching: Cool the reaction to room temperature. Dilute with 15 mL of EtOAc and 10 mL of H₂O.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Flash Chromatography: Purify the crude residue via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to yield the pure biaryl product.

Analytical Validation & Troubleshooting

To guarantee trustworthiness, the final product must be validated against the structural signatures of the starting material.

  • LC-MS Analysis: The starting material exhibits a distinct mass [M+H]⁺ = 354 m/z with a characteristic isotopic pattern due to iodine. The successful cross-coupled product will shift to [M+H]⁺ = 304 m/z, confirming the extrusion of iodine and the addition of the phenyl ring.

  • ¹H NMR Spectroscopy Checkpoint: In the starting material, the protons adjacent to the iodine atom on the benzamide ring typically appear as a distinct doublet integrating to 2H around 7.80–7.85 ppm. In the product, this doublet will shift upfield and merge with the new multiplet signals (7.30–7.60 ppm) generated by the newly attached phenyl ring. The singlet for the methoxy group (-OCH₃) at ~3.90 ppm and the broad singlet for the amide (N-H) at ~8.50 ppm should remain completely intact.

Common Failure Modes:

  • Observation of Ar-H (Dehalogenation): If LC-MS shows a mass of[M+H]⁺ = 228 m/z, the aryl iodide has been reduced. Solution: Ensure the reaction temperature does not exceed 80 °C and verify the purity of the 1,4-Dioxane (peroxides can act as radical initiators for reduction).

  • Incomplete Conversion: If starting material persists after 12 hours, the boronic acid may have dehydrated into an inactive boroxine anhydride. Solution: Add an additional 0.5 equivalents of boronic acid and 0.5 mL of water to re-initiate the transmetalation cycle.

References

  • Suzuki, A. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobelprize.org. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Smith, A. et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]

  • Tang, J. et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

Sources

Application

Application Note: Advanced Sonogashira Cross-Coupling Strategies for 4-Iodobenzamide Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Optimization, mechanistic causality, and self-validating protocols for the robust alkynylation of primary and secondary 4-iodob...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Optimization, mechanistic causality, and self-validating protocols for the robust alkynylation of primary and secondary 4-iodobenzamides.

Introduction and Mechanistic Rationale

4-Iodobenzamide derivatives are highly versatile electrophiles in cross-coupling chemistry, serving as critical building blocks for pharmaceutical libraries, cyclic imidates, and macrocyclic peptidomimetics[1][2]. However, the amide moiety presents unique physicochemical challenges: it can act as a competing ligand for palladium, participate in unwanted hydrogen-bonding networks that decrease solubility, or undergo hydrolysis under harsh basic conditions.

To circumvent these issues, the Pd/Cu-cocatalyzed Sonogashira coupling must be finely tuned. The reaction relies on a dual catalytic cycle. The palladium catalyst facilitates the C–C bond formation via oxidative addition and reductive elimination, while the copper co-catalyst accelerates the formation of the reactive alkynyl nucleophile. For 4-iodobenzamides, the electron-withdrawing nature of the para-amide group accelerates the initial oxidative addition, often shifting the rate-limiting step to the transmetalation phase.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)L2-I] Ar = 4-Benzamide Pd0->OxAdd 4-Iodobenzamide TransMet Transmetalation [Ar-Pd(II)L2-(C≡CR)] OxAdd->TransMet Cu-C≡CR RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 4-(Alkynyl)benzamide CuCycle Copper Co-Catalysis CuI + Base + Alkyne → Cu-C≡CR CuCycle->TransMet Alkynyl Transfer

Sonogashira dual Pd/Cu catalytic cycle for 4-iodobenzamide derivatives.

Optimization of Reaction Parameters

Selecting the correct catalyst, base, and solvent is paramount to achieving high yields and preventing side reactions (such as Glaser homocoupling or amide degradation).

  • Catalyst Selection: Pre-catalysts like

    
     are highly effective and stable. They are reduced in situ to the active Pd(0) species by the amine base or the alkyne[2].
    
  • Base Causality: Organic amine bases such as diisopropylamine (DIPA) or triethylamine (

    
    ) are strongly recommended over inorganic bases. Strong aqueous inorganic bases can promote amide hydrolysis at elevated temperatures. DIPA provides the optimal pKa to deprotonate the alkyne when coordinated to copper, maintaining system homogeneity[1][2].
    
  • Solvent Dynamics: Dimethylformamide (DMF) or Tetrahydrofuran (THF) are optimal. DMF provides superior solubility for highly polar benzamide derivatives, which often crash out of less polar solvents[2].

Table 1: Comparative Yields Based on Reaction Parameters
Catalyst (mol %)Co-CatalystBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Causality & Observations

(3%)
CuI (2%)DIPA (4.0)DMF70285–95Optimal. Complete conversion; minimal Glaser coupling[2].

(5%)
CuI (5%)

(5.0)
THF50475–82Ideal for solid-phase synthesis or temperature-sensitive substrates[1].

(2.5%)
None

(6.0)
Toluene1201268–72Specialized conditions used for carbonylative annulation cascades under CO[3].

(5%)
CuI (2%)

(3.0)
DMF/

806< 50High rate of amide hydrolysis; poor solubility of intermediates.

Self-Validating Experimental Protocol

A robust synthetic protocol must include built-in validation checks to ensure reproducibility, high purity, and efficient troubleshooting. The following workflow is designed specifically for the solution-phase coupling of 4-iodobenzamides[2].

Workflow Prep 1. Degassing & Reagent Prep React 2. Catalytic Coupling (70°C) Prep->React Pd/Cu + Alkyne Monitor 3. LC-MS/TLC Validation React->Monitor Aliquot at 1.5h Monitor->React Incomplete Quench 4. Cu-Scavenging (NH4OH Wash) Monitor->Quench >95% Conversion Purify 5. Isolation & Characterization Quench->Purify Blue Aqueous Phase

Self-validating experimental workflow for the Sonogashira coupling of benzamides.

Standard Operating Procedure: Synthesis of 4-(Alkynyl)benzamides

Step 1: System Preparation & Degassing (Critical Step)

  • Action: In an oven-dried Schlenk flask, combine 4-iodobenzamide (1.0 mmol),

    
     (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%)[2].
    
  • Validation: The solid powder mixture should appear pale yellow.

  • Action: Evacuate and backfill the flask with dry Argon (3 cycles). Add anhydrous DMF (5.0 mL) and DIPA (4.0 mmol) via syringe[2].

  • Causality: Oxygen must be rigorously excluded. In the presence of

    
    , the copper co-catalyst will drive the oxidative homocoupling of the alkyne (Glaser coupling), consuming the nucleophile and creating diynes that severely complicate downstream purification.
    

Step 2: Alkyne Addition & Reaction

  • Action: Add the terminal alkyne (1.2 mmol) dropwise. Heat the reaction mixture to 70 °C using a pre-calibrated oil bath[2].

  • Validation: Upon heating, the solution typically transitions from yellow to a deep amber or brown. This color shift is a visual confirmation of the formation of the active Pd(0) species and the initiation of the catalytic cycle.

Step 3: In-Process Monitoring

  • Action: After 1.5 hours, withdraw a 10 µL aliquot under positive Argon pressure, dilute in methanol, and analyze via LC-MS or TLC (Eluent: 5% MeOH in DCM).

  • Validation: The complete disappearance of the 4-iodobenzamide peak confirms reaction completion. If unreacted starting material remains, spike the reaction with an additional 0.2 equiv of the terminal alkyne.

Step 4: Quenching and Copper Scavenging (Self-Validating Workup)

  • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with a 10% aqueous ammonium hydroxide (

    
    ) solution (3 × 15 mL), followed by brine (15 mL).
    
  • Causality: Amides strongly chelate residual copper. Failure to remove this copper leads to line-broadening in NMR spectra and false positives/toxicity in downstream biological assays. The

    
     wash forms the highly water-soluble 
    
    
    
    complex, stripping the metal from the organic product.
  • Validation: The aqueous layer will turn bright blue if copper is successfully extracted. Continue washing until the aqueous phase remains completely colorless.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 4-(alkynyl)benzamide derivative.
    

References

  • Source: imperial.ac.uk (Journal of Organic Chemistry)
  • Source: nih.gov (PMC)
  • Source: acs.org (Organic Letters)

Sources

Method

Application Notes and Protocols for the Crystallization of 4-iodo-N-(2-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to developing effective crystallization solvent systems and protocols for 4-iodo-N-(2-methoxyphenyl)benzamide....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing effective crystallization solvent systems and protocols for 4-iodo-N-(2-methoxyphenyl)benzamide. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in obtaining high-quality crystalline material suitable for a range of downstream applications, including structural elucidation and bulk pharmaceutical production.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification technique in the synthesis of active pharmaceutical ingredients (APIs) and other high-purity organic compounds. For a molecule like 4-iodo-N-(2-methoxyphenyl)benzamide, a well-controlled crystallization process is essential for several reasons:

  • Purification: It effectively removes impurities from the reaction mixture, leading to a product with high chemical purity.

  • Polymorph Control: The crystalline form of a compound can significantly impact its physical properties, such as solubility, bioavailability, and stability. Controlled crystallization allows for the isolation of a desired polymorph.

  • Physical Properties: The process influences key physical characteristics of the final product, including particle size distribution, flowability, and bulk density, which are critical for formulation and manufacturing.

Given the structural features of 4-iodo-N-(2-methoxyphenyl)benzamide—a substituted benzamide with both an iodine atom and a methoxy group—selecting an appropriate solvent system is paramount for successful crystallization.

Principles of Solvent Selection for Crystallization

The ideal crystallization solvent should exhibit a significant difference in the solubility of the compound at elevated and reduced temperatures. The principle of "like dissolves like" is a fundamental guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[1]

For 4-iodo-N-(2-methoxyphenyl)benzamide, the key structural features influencing its solubility are:

  • Amide Group (-CONH-): This group is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This suggests solubility in polar solvents.

  • Aromatic Rings: The two phenyl rings are nonpolar and will contribute to solubility in less polar and aromatic solvents.

  • Iodo and Methoxy Groups: The iodo-substituent increases the molecular weight and can participate in halogen bonding, while the methoxy group adds some polarity.

A successful crystallization solvent or solvent system will typically have the following characteristics:

  • The compound should be highly soluble at the solvent's boiling point.

  • The compound should be sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).

  • The solvent should not react with the compound.

  • The solvent should be easily removable from the purified crystals.

  • The solvent should be non-toxic and environmentally friendly, if possible.[2]

Suggested Crystallization Solvent Systems

Due to the absence of specific published solubility data for 4-iodo-N-(2-methoxyphenyl)benzamide, a systematic screening of potential solvents is necessary. The following table provides a starting point for this screening process, categorized by solvent polarity.

Solvent ClassExamplesRationale for Use with 4-iodo-N-(2-methoxyphenyl)benzamide
Polar Protic Ethanol, Methanol, IsopropanolThe amide group's ability to hydrogen bond suggests good solubility in alcohols, particularly at elevated temperatures. These are often good choices for single-solvent recrystallization. A study on a similar benzamide derivative reported successful recrystallization from ethanol.[3]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileThese solvents can interact with the polar amide group but do not act as hydrogen bond donors. They are often used in combination with a nonpolar anti-solvent.
Nonpolar Hexane, Heptane, TolueneThe aromatic rings and the iodo-substituent contribute to some nonpolar character, suggesting potential utility as anti-solvents in a mixed solvent system. Toluene, being aromatic, might show some solubility.
Chlorinated Dichloromethane (DCM), ChloroformThese can be effective solvents for a wide range of organic compounds. However, due to their volatility and potential for co-crystallization, they are often better suited for methods like vapor diffusion or layering.[4]
Mixed Solvents Ethanol/Water, Acetone/Hexane, DCM/EthanolMixed solvent systems provide a high degree of tunability for achieving the desired solubility profile. A common strategy is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (anti-solvent) until turbidity is observed, followed by reheating to a clear solution and slow cooling.[4]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To identify promising single or mixed solvent systems for the crystallization of 4-iodo-N-(2-methoxyphenyl)benzamide.

Materials:

  • Crude 4-iodo-N-(2-methoxyphenyl)benzamide

  • A selection of solvents from the table above

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude compound into a small test tube.

  • Add the selected solvent dropwise at room temperature while vortexing until the solid dissolves. Note the approximate volume of solvent required.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid is fully dissolved.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe for the formation of crystals. An ideal solvent will show good dissolution at high temperatures and significant crystal formation upon cooling.

  • For mixed solvent systems, dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature. Then, add the "poor" solvent dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent until the solution is clear again, and then allow it to cool slowly.

Protocol 2: Cooling Crystallization

Objective: To purify 4-iodo-N-(2-methoxyphenyl)benzamide using a single or mixed solvent system identified in the screening protocol.

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent or solvent mixture.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Crystal Growth: Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) to maximize crystal yield.

  • Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Slow Evaporation

Objective: To grow high-quality single crystals, often suitable for X-ray crystallography.

Procedure:

  • Prepare a saturated or nearly saturated solution of the compound in a suitable solvent (e.g., a moderately volatile solvent like ethyl acetate or dichloromethane) at room temperature.

  • Filter the solution to remove any dust or particulate matter.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with parafilm and poke a few small holes in it to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free location and allow the solvent to evaporate slowly over several days.

Protocol 4: Vapor Diffusion

Objective: To grow high-quality single crystals by slowly changing the solvent composition.

Procedure:

  • Setup: Place a small vial containing a concentrated solution of the compound in a "good" solvent inside a larger, sealed jar.

  • Anti-solvent: Add a layer of a "poor" but miscible solvent (the anti-solvent, which should be more volatile than the "good" solvent) to the bottom of the larger jar.

  • Diffusion: Over time, the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystal growth.[5]

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form The solution is not supersaturated; nucleation is inhibited.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the compound if available. If the solution is too dilute, slowly evaporate some of the solvent.[5]
Oiling Out The compound's solubility is exceeded at a temperature above its melting point in the solvent system; presence of significant impurities.[5]Reheat the solution to dissolve the oil, then add a small amount of additional solvent. Allow the solution to cool more slowly. Consider using a different solvent or a solvent mixture with a lower boiling point.
Formation of Fine Powder Rapid nucleation and crystal growth due to high supersaturation.Slow down the rate of crystallization by reducing the level of supersaturation (using more solvent), cooling the solution more slowly, or using a technique like vapor diffusion.[5]
Low Recovery The compound is too soluble in the cold solvent; too much solvent was used.Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution to a lower temperature (e.g., in a freezer if the solvent's freezing point allows). If using a mixed solvent system, a higher proportion of the anti-solvent may be needed.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Visualization of the Crystallization Workflow

The following diagram illustrates the general workflow for developing a crystallization protocol for 4-iodo-N-(2-methoxyphenyl)benzamide.

Crystallization Workflow Workflow for Crystallization of 4-iodo-N-(2-methoxyphenyl)benzamide cluster_0 Solvent Selection cluster_1 Crystallization Method cluster_2 Analysis & Optimization A Crude 4-iodo-N- (2-methoxyphenyl)benzamide B Small-Scale Solvent Screening (Single & Mixed Solvents) A->B C Identify Promising Solvent System(s) B->C D Cooling Crystallization C->D For Bulk Purification E Slow Evaporation C->E For Single Crystals F Vapor Diffusion C->F For Single Crystals G Harvest & Dry Crystals D->G E->G F->G H Analyze Purity & Yield (e.g., mp, NMR, HPLC) G->H I Troubleshoot & Optimize (If Necessary) H->I Purity/Yield Not Met J Pure Crystalline Product H->J Purity/Yield Met I->B Re-screen Solvents I->D Adjust Conditions

Caption: Workflow for developing a crystallization protocol.

References

  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Synthesis of 4-Iodo-1H-benzimidazole.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-(2-iodo-4-methylphenyl)-2-methoxy-.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Benchchem. (n.d.). N-(1-hydroxypropan-2-yl)
  • Benchchem. (n.d.). "Benzamide, N,N,4-trimethyl-" solubility in organic solvents.
  • Benchchem. (n.d.). Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide.
  • Ren, Y., et al. (2010).
  • Scribd. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Guidechem. (n.d.). Benzamide, 2-iodo-N-(4-methoxyphenyl)- 36684-49-8.
  • PubChem. (n.d.). 4-iodo-N-(4-iodo-2-methylphenyl)benzamide.
  • Sigma-Aldrich. (n.d.). 4-Iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl].
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)
  • YouTube. (2020, October 9).
  • Google Patents. (n.d.).
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • IUPAC-NIST Solubility D
  • PMC. (n.d.). Crystal structure of 4-methoxy-N-phenylbenzamide.
  • PMC. (n.d.). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide.
  • Cheméo. (n.d.). Benzamide, N-(2-iodo-4-methylphenyl)-4-nitro-.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • ChemScene. (n.d.). 1369864-41-4 | 2-Iodo-4-methoxybenzamide.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)
  • PubMed. (2014, August 1). Crystal structure of 4-meth-oxy-N-phenyl-benzamide.
  • Aaronchem. (n.d.). 36684-47-6 | 2-iodo-N-(2-methoxyphenyl)benzamide.

Sources

Application

using 4-iodo-N-(2-methoxyphenyl)benzamide as a fragment in drug discovery

Application Notes & Protocols for Fragment-Based Drug Discovery Subject: Strategic Application of 4-iodo-N-(2-methoxyphenyl)benzamide in Fragment-Based Lead Discovery (FBLD) Introduction: The Strategic Value of 4-iodo-N-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for Fragment-Based Drug Discovery

Subject: Strategic Application of 4-iodo-N-(2-methoxyphenyl)benzamide in Fragment-Based Lead Discovery (FBLD)

Introduction: The Strategic Value of 4-iodo-N-(2-methoxyphenyl)benzamide as a Discovery Fragment

Fragment-Based Lead Discovery (FBLD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality chemical starting points for drug development.[1][2][3] This approach focuses on screening low molecular weight compounds (typically < 300 Da) that, despite binding with low affinity (μM to mM range), do so with high ligand efficiency.[4] These initial "hits" serve as foundational building blocks that can be optimized into potent, drug-like candidates.[5]

The fragment 4-iodo-N-(2-methoxyphenyl)benzamide is a prime candidate for FBLD campaigns for several strategic reasons:

  • Optimal Physicochemical Properties: With a molecular weight of approximately 353.15 g/mol , it aligns with the upper end of the "Rule of Three" often applied to fragment libraries. Its structure, featuring both hydrogen bond donors and acceptors, provides multiple points for potential interaction with a biological target.

  • The Benzamide Scaffold: The benzamide moiety is a well-recognized "privileged" structure in medicinal chemistry, found in numerous approved drugs.[6] This suggests that the scaffold is biocompatible and capable of forming key interactions within biological binding sites.

  • The Ortho-Methoxy Group: The methoxy group on the aniline ring introduces a conformational constraint, limiting the rotational freedom of the molecule. This pre-organization can reduce the entropic penalty upon binding, potentially leading to higher ligand efficiency.

  • The Strategic Iodine Atom: The iodine atom is a particularly valuable feature. It serves as a "heavy atom" that provides a strong anomalous signal in X-ray crystallography, greatly simplifying the process of determining the fragment's binding mode.[7] Furthermore, the carbon-iodine bond provides a versatile synthetic handle for downstream chemical elaboration during the hit-to-lead optimization phase.[8][9]

This guide provides detailed application notes and protocols for effectively using 4-iodo-N-(2-methoxyphenyl)benzamide in a typical FBLD workflow, from initial screening to hit validation and structural characterization.

Application Note 1: Primary Fragment Screening with Surface Plasmon Resonance (SPR)

Causality: The initial goal is to identify if and how the fragment interacts with the target protein. Because fragment binding is typically weak and characterized by fast kinetics (rapid on/off rates), SPR is an ideal primary screening technology.[1][10] It allows for real-time, label-free detection of binding events, providing initial estimates of affinity (K D) and kinetics (k a, k d).

Workflow Overview:

FBDD_SPR_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Protein Target Protein Purification & QC Immobilization Covalent Immobilization on Sensor Chip Protein->Immobilization Screening High-Throughput Fragment Injection Immobilization->Screening FragmentPrep Fragment Solubilization (DMSO Stock) FragmentPrep->Screening BindingResponse Measure Binding (Response Units) Screening->BindingResponse DataProcessing Reference Subtraction & Blanking BindingResponse->DataProcessing HitTriage Identify Hits (Response > Threshold) DataProcessing->HitTriage AffinityRanking Affinity Estimation (Steady-State) HitTriage->AffinityRanking

Caption: High-level workflow for primary fragment screening using SPR.

Protocol 1.1: High-Throughput SPR Screening

Objective: To rapidly screen 4-iodo-N-(2-methoxyphenyl)benzamide against a target protein to detect binding.

Materials:

  • Biacore T200 or similar SPR instrument (Cytiva)[1]

  • CM5 sensor chip

  • Amine Coupling Kit (EDC, NHS, ethanolamine)

  • Target protein (>95% purity) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • 4-iodo-N-(2-methoxyphenyl)benzamide (≥95% purity)

  • Running buffer (e.g., HBS-EP+, 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

  • DMSO (spectroscopic grade)

Methodology:

  • Protein Immobilization:

    • Equilibrate the CM5 chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU). Rationale: This density is optimal for detecting weak binding of small molecules while minimizing mass transport limitations.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization (mock-coupled) to subtract bulk refractive index changes.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of 4-iodo-N-(2-methoxyphenyl)benzamide in 100% DMSO.

    • From the stock, prepare a series of dilutions in running buffer. A typical screening concentration is 200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., 1-2%) to minimize solvent mismatch effects.

  • Screening Assay:

    • Set the instrument temperature to 25°C.

    • Inject the 200 µM fragment solution over the target and reference flow cells at a high flow rate (e.g., 100 µL/min) for a short contact time (e.g., 30 seconds). Rationale: A high flow rate minimizes mass transport artifacts, and a short contact time is sufficient to reach steady-state for fast-kinetics fragments.

    • Follow with a dissociation phase using running buffer for 60-120 seconds.

    • Perform a solvent correction by injecting a series of DMSO concentrations to generate a calibration curve. This allows for accurate subtraction of solvent effects from the fragment binding response.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the buffer blank injection signal.

    • Correct for DMSO bulk effects using the solvent correction curve.

    • A fragment is considered a "hit" if it produces a stable, concentration-dependent signal significantly above the noise level. The binding response at steady state can be used to rank hits and provide an initial estimate of the dissociation constant (K D).

Application Note 2: Hit Validation with Nuclear Magnetic Resonance (NMR)

Causality: A positive result from SPR is not definitive proof of specific binding. The signal could arise from non-specific interactions or even protein aggregation induced by the compound. Therefore, an orthogonal, biophysical method is required for validation. NMR-based techniques are considered a gold standard for FBDD because they can confirm binding and provide structural information about the binding site.[2][3] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for this purpose.

Workflow Overview:

FBDD_NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Protein Target Protein (Isotopically Labeled Optional) Complex Prepare Protein-Fragment Complex Protein->Complex Fragment Fragment Sample in Deuterated Buffer Fragment->Complex NMR_1D Acquire 1D ¹H Spectrum (Reference) Complex->NMR_1D STD_NMR Acquire STD-NMR Spectra Complex->STD_NMR Processing Subtract On/Off Resonance Spectra STD_NMR->Processing Epitope Identify Fragment Protons Receiving Saturation Processing->Epitope Validation Confirm Specific Binding Epitope->Validation

Caption: Workflow for hit validation using Saturation Transfer Difference (STD) NMR.

Protocol 2.1: STD-NMR for Binding Confirmation

Objective: To confirm that 4-iodo-N-(2-methoxyphenyl)benzamide binds specifically to the target protein and to identify which parts of the fragment are in closest contact.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Target protein (10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate, 100 mM NaCl in 99.9% D₂O, pH 7.0).

  • 4-iodo-N-(2-methoxyphenyl)benzamide (1-2 mM) from a DMSO-d6 stock.

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein (e.g., 20 µM) and the fragment (e.g., 1 mM) in the deuterated NMR buffer. The final DMSO-d6 concentration should be kept low (<5%). Rationale: A high ligand-to-protein ratio (e.g., 50:1) is necessary to ensure sufficient signal-to-noise for the ligand's protons.

    • Prepare a control sample of the fragment alone in the same buffer.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum of the fragment-only sample to assign the proton resonances.

    • For the protein-fragment sample, set up the STD experiment. This involves acquiring two spectra in an interleaved fashion:

      • On-resonance spectrum: Selective saturation of a protein resonance far from any ligand signals (e.g., at -1 ppm).

      • Off-resonance spectrum: Irradiation at a frequency where no protein or ligand signals are present (e.g., at 40 ppm).

    • A train of Gaussian-shaped pulses is used for saturation, with a total saturation time of ~2 seconds.

  • Data Processing and Interpretation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the fragment that are in close proximity (< 5 Å) to the protein.

    • The presence of signals in the STD difference spectrum confirms binding.

    • By integrating the signals in the STD spectrum and normalizing them relative to the most intense signal (set to 100%), an "epitope map" can be generated. This map reveals which protons on the fragment receive the most saturation, indicating the parts of the molecule most intimately involved in the binding interaction.

Application Note 3: Structure-Based Optimization with X-ray Crystallography

Causality: Once a fragment hit is validated, the next critical step is to understand its precise binding mode. This structural information is the cornerstone of FBDD, as it enables rational, structure-guided optimization of the fragment into a potent lead compound.[5][11][12] X-ray crystallography is the premier technique for obtaining high-resolution structural data of protein-ligand complexes.

Protocol 3.1: Co-crystallization and Structure Determination

Objective: To determine the three-dimensional structure of the target protein in complex with 4-iodo-N-(2-methoxyphenyl)benzamide.

Materials:

  • Highly purified and concentrated target protein (>10 mg/mL).

  • Crystallization screens (e.g., from Hampton Research, Qiagen).

  • 4-iodo-N-(2-methoxyphenyl)benzamide.

  • X-ray diffraction equipment (in-house or synchrotron source).

Methodology:

  • Co-crystallization:

    • Incubate the target protein with a 3- to 5-fold molar excess of the fragment for at least 1 hour on ice prior to setting up crystallization trials. Rationale: Pre-incubation ensures the formation of the protein-ligand complex in solution.

    • Set up crystallization trials using sitting-drop or hanging-drop vapor diffusion methods, screening a wide range of precipitant conditions.

    • Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

  • Crystal Soaking (Alternative Method):

    • If co-crystallization is unsuccessful, grow crystals of the apo-protein first.

    • Prepare a "soaking solution" containing the original crystallization condition supplemented with 1-5 mM of the fragment.

    • Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours. Rationale: This allows the fragment to diffuse into the pre-formed crystal lattice and bind to the target.

  • Data Collection and Structure Solution:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset. The presence of the iodine atom allows for the collection of data at a specific wavelength to maximize the anomalous signal (Single-wavelength Anomalous Dispersion, SAD phasing), which can greatly aid in solving the phase problem.

    • Process the diffraction data and solve the crystal structure.

    • Examine the resulting electron density map. A clear, unambiguous density corresponding to the shape of 4-iodo-N-(2-methoxyphenyl)benzamide in the protein's binding site confirms its binding mode. The strong electron density from the iodine atom will be a key landmark for placing the fragment correctly.

Data Presentation: Hypothetical Hit Characterization

The following table summarizes hypothetical (but realistic) data that would be generated for a successful hit during the described workflow.

PropertyMethodResultInterpretation
Binding Affinity (K D) SPR~ 550 µMWeak, but typical for a fragment hit. Provides a baseline for optimization.
Binding Confirmation STD-NMRPositive STD signals observedOrthogonal confirmation of direct binding to the target protein.
Binding Epitope STD-NMRStrongest signals for benzamide protonsSuggests the benzamide core makes the most critical contacts with the protein surface.
Binding Mode X-ray CrystallographyResolved at 2.1 Å resolutionProvides high-resolution detail of key interactions (e.g., H-bonds) and identifies vectors for fragment growth.
Ligand Efficiency (LE) Calculated0.32 kcal/mol per heavy atomAn excellent LE value, indicating high-quality binding and a promising starting point for optimization.

References

  • ResearchGate. (n.d.). Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide... Retrieved February 27, 2026, from [Link]

  • Wang, L., et al. (2017). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules, 23(1), 51. Available at: [Link]

  • Salma, U. (2022). Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository. Available at: [Link]

  • de Witte, H. M., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-iodo-N-(4-iodo-2-methylphenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Kim, H. J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(S1), S124-S129. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For. RSC.org. Available at: [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. CHI. Available at: [Link]

  • Murray, C. W., & Verdonk, M. L. (2017). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry, 61(5), 489-498. Available at: [Link]

  • University of Cambridge. (n.d.). Accepted version. Apollo - University of Cambridge Repository. Available at: [Link]

  • Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery. CHI. Available at: [Link]

  • Waser, J. (2021, June 24). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery [Video]. YouTube. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved February 27, 2026, from [Link]

  • MAX IV Laboratory. (2023, April 5). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. Available at: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2147. Available at: [Link]

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(8), 678. Available at: [Link]

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. Available at: [Link]

  • Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Biomolecules & Therapeutics, 28(5), 399-407. Available at: [Link]

  • Utrecht University. (n.d.). Approaches to Fragment-Based Drug Design. Utrecht University Student Theses. Available at: [Link]

  • Arshad, S., et al. (2012). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3028. Available at: [Link]

  • Longdom Publishing. (2023). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. Journal of Computer Science & Systems Biology, 16(5). Available at: [Link]

  • PubChem. (n.d.). 4-methoxy-N-phenylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Crystals, 11(2), 118. Available at: [Link]

  • Semantic Scholar. (n.d.). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Pharmaceuticals, 17(1), 88. Available at: [Link]

  • DTU Research Database. (n.d.). Fragment-based drug discovery for RNA targets. Technical University of Denmark. Available at: [Link]

  • Prestwick Chemical. (n.d.). Prestwick Drug-Fragment Library. Retrieved February 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide

Welcome to the dedicated technical support center for the synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis.

Introduction

The synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide is a critical step in the development of various pharmacologically active molecules. The formation of the amide bond between 4-iodobenzoic acid (or its activated derivative) and 2-methoxyaniline can be challenging. This guide provides a comprehensive resource to navigate these challenges, ensuring a successful and high-yielding reaction.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield can stem from several factors, primarily related to the reactants, reaction conditions, and potential side reactions. Here are the most common culprits:

  • Hydrolysis of 4-iodobenzoyl Chloride: If you are using the Schotten-Baumann method, 4-iodobenzoyl chloride is highly susceptible to hydrolysis, reverting to the unreactive 4-iodobenzoic acid. It is crucial to use anhydrous (dry) solvents and reagents.[1]

  • Reduced Nucleophilicity of 2-Methoxyaniline: The methoxy group at the ortho position of the aniline can sterically hinder the approach of the acylating agent and also influence the basicity of the amino group. This "ortho effect" can slow down the reaction rate compared to aniline or para-substituted anilines.[2][3]

  • Ineffective Activation of 4-Iodobenzoic Acid: When using amide coupling reagents, incomplete activation of the carboxylic acid will lead to low conversion. Ensure your coupling reagents are fresh and used in the correct stoichiometry.

  • Protonation of the Amine: The Schotten-Baumann reaction generates hydrochloric acid (HCl), which can protonate the unreacted 2-methoxyaniline, rendering it non-nucleophilic. An adequate amount of base is essential to neutralize the HCl as it is formed.

Issue 2: Presence of Multiple Spots on TLC

Q2: My TLC plate shows multiple spots, indicating the presence of impurities. What are these byproducts and how can I minimize them?

A2: The presence of multiple spots on your TLC plate is a common issue and can be attributed to several factors:

  • Unreacted Starting Materials: The most common impurities are unreacted 4-iodobenzoic acid/4-iodobenzoyl chloride and 2-methoxyaniline.

  • Hydrolyzed Acyl Chloride: As mentioned, 4-iodobenzoyl chloride can hydrolyze to 4-iodobenzoic acid, which will appear as a separate spot on the TLC.

  • N-Acylurea Formation (with Carbodiimide Coupling Agents): If you are using a carbodiimide coupling reagent like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction.[4][5]

  • Diacylation: Although less common with the sterically hindered 2-methoxyaniline, it is possible for the initially formed amide to be acylated again, especially if a large excess of the acylating agent is used.

To minimize these byproducts:

  • Ensure the use of dry solvents and reagents to prevent hydrolysis.

  • Optimize the stoichiometry of your reactants. A slight excess of the acylating agent can be used to drive the reaction to completion, but a large excess should be avoided.

  • When using coupling agents, consider the addition of HOBt or HATU to improve efficiency and reduce side reactions.[6][7]

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is better for preparing 4-iodo-N-(2-methoxyphenyl)benzamide: the Schotten-Baumann reaction or using a coupling agent?

A1: The choice of method depends on several factors, including the scale of your reaction, the availability of starting materials, and your tolerance for certain byproducts.

FeatureSchotten-Baumann ReactionAmide Coupling Reagents (e.g., HATU, EDC/HOBt)
Starting Materials 4-Iodobenzoyl chloride & 2-methoxyaniline4-Iodobenzoic acid & 2-methoxyaniline
Advantages Cost-effective for large-scale synthesis, simple workup.[1]Milder reaction conditions, high yields, low racemization (if applicable), suitable for a wide range of substrates.[]
Disadvantages 4-Iodobenzoyl chloride is moisture-sensitive, reaction can be exothermic.[]Coupling reagents can be expensive, byproducts (e.g., DCU from DCC) can be difficult to remove.[1]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most effective way to monitor the progress of your reaction.[9] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials and the product. The disappearance of the limiting starting material (usually the 2-methoxyaniline) indicates the completion of the reaction. It is recommended to run a co-spot (a lane with both the starting material and the reaction mixture) to accurately identify the spots.[10]

Q3: What is the best way to purify the final product?

A3: The most common and effective methods for purifying 4-iodo-N-(2-methoxyphenyl)benzamide are recrystallization and column chromatography.

  • Recrystallization: This is an excellent method for removing small amounts of impurities, provided a suitable solvent is found.[11] Ethanol or a mixture of ethanol and water are often good choices for benzamides.[12]

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is a reliable alternative.[13] A gradient of ethyl acetate in hexanes is a common eluent system.

Experimental Protocols

Protocol 1: Schotten-Baumann Synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide

This protocol describes the synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide from 4-iodobenzoyl chloride and 2-methoxyaniline.

Materials:

  • 2-Methoxyaniline

  • 4-Iodobenzoyl chloride

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline (1.0 eq) in anhydrous dichloromethane.

  • Add the 10% aqueous sodium hydroxide solution (2.0 eq).

  • Stir the biphasic mixture vigorously at room temperature.

  • Slowly add a solution of 4-iodobenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes.

  • Continue to stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Schotten_Baumann_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A Dissolve 2-methoxyaniline in anhydrous DCM B Add 10% NaOH (aq) A->B Vigorous stirring C Slowly add 4-iodobenzoyl chloride in DCM B->C D Stir at RT for 2-4h C->D Monitor by TLC E Separate organic layer D->E F Wash with HCl, NaHCO3, Brine E->F G Dry (MgSO4) & Concentrate F->G H Purify (Recrystallization/ Column Chromatography) G->H

Caption: Workflow for Schotten-Baumann Synthesis.

Protocol 2: Amide Coupling using HATU

This protocol outlines the synthesis using 4-iodobenzoic acid and 2-methoxyaniline with HATU as the coupling agent.

Materials:

  • 4-Iodobenzoic acid

  • 2-Methoxyaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add 2-methoxyaniline (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

HATU_Coupling_Workflow cluster_activation Acid Activation cluster_coupling Amide Formation cluster_workup Work-up & Purification A Dissolve 4-iodobenzoic acid & HATU in anhydrous DMF B Add DIPEA A->B Stir 10-15 min C Add 2-methoxyaniline B->C D Stir at RT for 4-6h C->D Monitor by TLC E Dilute with Ethyl Acetate D->E F Wash with HCl, NaHCO3, Brine E->F G Dry (Na2SO4) & Concentrate F->G H Purify (Column Chromatography) G->H

Caption: Workflow for HATU-Mediated Amide Coupling.

References

  • Benchchem. (2025). Synthesis of N-(2-Methoxyphenyl)
  • Reddit. (2024, June 26). What makes Aniline more basic than O-MethoxyAniline??
  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Beilstein Journals. (2025, April 16).
  • Physics Forums. (2018, November 12).
  • Scribd. (n.d.).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Benchchem. (2025). troubleshooting common issues in Friedel-Crafts reactions.
  • Benchchem. (2025).
  • CUNY. (n.d.).
  • Benchchem. (2025).
  • Chemistry Stack Exchange. (2014, January 6).
  • YouTube. (2024, April 14).
  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry.
  • Benchchem. (2025). Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides.
  • CUNY. (n.d.).
  • ACD/Labs. (n.d.).
  • Semantic Scholar. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • BOC Sciences. (2024, March 29).
  • Benchchem. (2025).
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • EurekAlert!. (2025, April 3). Chemists simplify synthesis of drugs involving amide groups.
  • CG's Chemistry Solutions. (2021, January 7). Why Ortho Effect Will Make You Question Acidic Character?
  • Sigma-Aldrich. (n.d.). 4-Iodobenzoyl chloride 97 1711-02-0.
  • Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline?
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • ResearchGate. (2020, December). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Reddit. (2024, December 16).
  • ResearchGate. (2025, August 8). A Convenient, TiCl4/SnCl4-Mediated Synthesis of N-Phenyl or N-Aryl Benzamidines and N-Phenylpicolinamidines.
  • ACD/Labs. (2026, February 12).
  • Common Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.). Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide...
  • Sigma-Aldrich. (n.d.). 4-Iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl].
  • PubChem. (n.d.). 4-Iodobenzoyl chloride | C7H4ClIO | CID 74373.
  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Ottokemi. (n.d.). 4-Iodobenzoyl chloride, 97% 1711-02-0 India.
  • Fisher Scientific. (n.d.). 4-Iodobenzoyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Rsc.org. (n.d.).
  • Cheméo. (n.d.). Benzoyl chloride, 4-iodo-.
  • TLC Stains. (n.d.).
  • BUET. (n.d.). SYNTHESIS AND EVALUATION OF NOVEL IODINATED PHENYL BENZAMIDES M.Sc Thesis A DISSERTATION SUBMITTED IN THE PARTIAL FULFILMENT OF.
  • Google Patents. (n.d.).
  • PMC. (n.d.). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide.
  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. (n.d.).
  • Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • ResearchGate. (n.d.). (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
  • Beilstein Journals. (2019, June 17).

Sources

Optimization

solubility issues of 4-iodo-N-(2-methoxyphenyl)benzamide in DMSO and methanol

Technical Support Center: Troubleshooting 4-iodo-N-(2-methoxyphenyl)benzamide Solubility Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 4-iod...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-iodo-N-(2-methoxyphenyl)benzamide Solubility

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 4-iodo-N-(2-methoxyphenyl)benzamide. Due to its specific structural properties, this compound presents unique solvation challenges. Below, you will find a mechanistic breakdown of its solubility profile, targeted troubleshooting FAQs, and self-validating standard operating procedures (SOPs).

Compound Profiling & Solvation Thermodynamics

Before troubleshooting, it is critical to understand the molecular drivers of this compound's insolubility. 4-iodo-N-(2-methoxyphenyl)benzamide is a highly lipophilic, halogenated aromatic amide.

  • The Halogen Effect: The para-iodine atom significantly increases the molecule's polarizability, hydrophobicity (LogP), and crystal lattice energy through halogen bonding.

  • Hydrogen Bonding: The central amide linkage (-CONH-) acts as a strong hydrogen bond donor and acceptor, creating rigid intermolecular networks in the solid state.

  • Steric Hindrance: The ortho-methoxy group on the aniline ring adds steric bulk, restricting conformational flexibility and further decreasing aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my compound completely dissolve in DMSO, but crash out or remain a suspension in methanol? A1: This is a thermodynamic issue related to solvent polarity and hydrogen-bond acceptor strength. Methanol is a polar protic solvent. While it can participate in hydrogen bonding, its dielectric constant and solvating power are often insufficient to disrupt the strong amide-amide intermolecular bonds and


 stacking inherent to halogenated benzamides[1]. In contrast, Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent. The oxygen atom in DMSO acts as a superior hydrogen-bond acceptor, effectively breaking the compound's crystal lattice and stabilizing the monomeric form in solution[2].

Q2: I prepared a 10 mM stock in anhydrous DMSO and stored it at -20°C. Upon thawing, I noticed a white precipitate. Has the compound degraded? A2: Degradation is highly unlikely; precipitation is the culprit. DMSO has a relatively high freezing point of 18.5 °C[3]. When stored at -20°C, the solvent freezes, forcing the solute into highly concentrated micro-pockets where it nucleates and crystallizes. Furthermore, DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce ambient moisture into the vial. Even trace amounts of water drastically reduce the solubility of hydrophobic organic compounds in DMSO, causing them to crash out[4].

Q3: How can I rescue a precipitated DMSO stock solution? A3: Do not vigorously vortex a cold stock, as this can shear delicate molecules or fail to break the lattice. Instead, utilize thermal and acoustic energy. Gently warm the vial to 37°C for 5-10 minutes, followed by low-energy sonication. Sonication provides the necessary cavitation energy to redissolve compounds that have precipitated due to water uptake or thermal shock[5].

Q4: When I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS), the solution immediately turns cloudy. How do I prevent this "DMSO crash"? A4: This is known as solvent-antisolvent precipitation. When DMSO is diluted by water, its solvating capacity drops exponentially, and the highly hydrophobic iodo-phenyl groups rapidly aggregate. To prevent this, avoid high localized concentrations of the compound during addition. Use a "step-down" intermediate dilution strategy, and consider supplementing your assay buffer with a surfactant (e.g., 0.01% Tween-20) to lower the critical micelle concentration.

Quantitative Solvent Comparison

Table 1: Solvation parameters and expected behavior for 4-iodo-N-(2-methoxyphenyl)benzamide.

SolventPolarity TypeSolvating MechanismExpected SolubilityCommon Handling Issues
DMSO Polar AproticStrong H-bond acceptor; disrupts amide lattice.High (>10 mM)Freezes at 18.5°C; highly hygroscopic; precipitation upon freeze-thaw.
Methanol Polar ProticH-bond donor/acceptor.Low to ModerateFails to overcome high crystal lattice energy of halogenated aromatics.
Aqueous Buffer Polar ProticHydrophobic effect drives aggregation.Very Low (<1 µM)Rapid solvent-antisolvent precipitation ("crashing") upon DMSO dilution.

Standard Operating Procedures (SOPs)

Protocol A: Preparation and Rescue of DMSO Stock Solutions

Causality: This protocol minimizes water absorption and utilizes thermal/acoustic energy to overcome the activation barrier of dissolution. Self-Validation: The protocol includes a microscopic inspection step to ensure no micro-crystals remain, which would otherwise skew assay concentrations.

  • Weighing: Weigh the lyophilized powder in a low-humidity environment to prevent premature moisture absorption.

  • Dissolution: Add room-temperature, anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve the desired concentration (e.g., 10 mM).

  • Aliquoting (Critical): Divide the stock into single-use aliquots (e.g., 20 µL) to entirely eliminate freeze-thaw cycles. Store at -20°C or -80°C.

  • Thawing & Rescue: Upon removing an aliquot from the freezer, immediately place it in a 37°C dry bath for 5 minutes. If precipitation is visible, apply low-energy bath sonication for 1-2 minutes[5].

  • Validation Check: Pipette 1 µL of the stock onto a glass slide and observe under a standard light microscope (10x objective). The field must be completely clear of birefringent micro-crystals before proceeding.

Protocol B: Step-Down Aqueous Dilution (Preventing the "DMSO Crash")

Causality: Gradual reduction of the DMSO mole fraction prevents the rapid nucleation of the hydrophobic compound. Self-Validation: Spectrophotometric confirmation of solubility ensures the compound is available for target binding rather than sequestered in colloidal aggregates.

  • Intermediate Stock: Dilute the 10 mM DMSO stock to a 100x working concentration (e.g., 1 mM) using 100% DMSO . Do not use water for this step.

  • Buffer Preparation: Pre-warm the aqueous assay buffer to 37°C. If compatible with your assay, add 0.01% Tween-20 or 1% BSA to act as a carrier.

  • Rapid Dispersion: While creating a vortex in the assay buffer using a magnetic stirrer, dispense the 100x DMSO intermediate directly into the center of the vortex. (Final DMSO concentration = 1%).

  • Validation Check: Measure the Optical Density at 600 nm (

    
    ) of the final assay solution against a blank buffer. An 
    
    
    
    indicates light scattering from colloidal aggregation. If >0.05, the compound has precipitated, and the carrier concentration must be increased.

Visual Workflows

G Start Observe Turbidity in Thawed DMSO Stock Warm Warm to 37°C for 5-10 mins Start->Warm Sonicate Low-Energy Sonication (1-2 mins) Warm->Sonicate Check Microscopic Inspection (10x) Sonicate->Check Success Proceed to Assay Check->Success Clear Field Fail Discard & Prepare Fresh Stock Check->Fail Micro-crystals Present

Workflow for rescuing precipitated DMSO stock solutions following freeze-thaw cycles.

G Stock 10 mM DMSO Stock Intermediate Prepare 100x Intermediate (in 100% DMSO) Stock->Intermediate Buffer Inject into Assay Buffer under rapid vortexing Intermediate->Buffer Check Measure OD600 (Turbidity Check) Buffer->Check Clear Valid Assay Solution Check->Clear OD600 < 0.05 Cloudy Add Carrier (e.g. Tween-20) & Repeat Check->Cloudy OD600 > 0.05 Cloudy->Buffer

Step-down dilution strategy to prevent solvent-antisolvent precipitation in aqueous buffers.

References

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]

  • Dimethyl sulfoxide (Properties and Freezing Point) Source: Wikipedia URL:[Link]

  • High throughput sonication: evaluation for compound solubilization Source: PubMed (Combinatorial Chemistry & High Throughput Screening) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-iodo-N-(2-methoxyphenyl)benzamide by Column Chromatography

Welcome to the technical support center for the chromatographic purification of 4-iodo-N-(2-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are worki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 4-iodo-N-(2-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this specific benzamide derivative.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides systematic approaches to resolving common issues encountered during the purification of 4-iodo-N-(2-methoxyphenyl)benzamide.

Issue 1: Poor Separation of the Product from Starting Materials or Byproducts on the Column

Question: My column is not resolving 4-iodo-N-(2-methoxyphenyl)benzamide from what I suspect are the starting materials (4-iodobenzoyl chloride and 2-methoxyaniline) or other closely-related impurities. How can I improve the separation?

Answer:

Poor separation is a common hurdle and can often be rectified by systematically optimizing your chromatographic conditions. The key is to enhance the differential partitioning of your target compound and the impurities between the stationary and mobile phases.

Step-by-Step Troubleshooting:

  • Re-evaluate Your Solvent System with Thin-Layer Chromatography (TLC): Before scaling up to a column, it is crucial to have an optimized solvent system. The ideal system will show clear separation of your product spot from all impurity spots on a TLC plate.

    • Target Rf Value: Aim for an Rf value of approximately 0.2-0.35 for your product.[1] This generally provides the best balance for good separation on a column.

    • Solvent Polarity Adjustment: 4-iodo-N-(2-methoxyphenyl)benzamide is a relatively polar molecule. A common starting point for benzamide derivatives is a mixture of ethyl acetate and hexanes.[2]

      • If your product and impurities are running too high on the TLC plate (high Rf), decrease the polarity of the mobile phase by increasing the proportion of hexane.

      • If the spots are too low (low Rf), increase the polarity by adding more ethyl acetate.

    • Alternative Solvent Systems: If simple ethyl acetate/hexane mixtures are not providing adequate separation, consider trying other solvent combinations. Dichloromethane/methanol can be effective for more polar compounds.[3] Sometimes, a three-component system (e.g., hexane/ethyl acetate/dichloromethane) can offer unique selectivity.

  • Consider a Gradient Elution: If you have impurities that are both more and less polar than your product, a gradient elution on your column can be highly effective.

    • Start with a less polar solvent mixture (e.g., 10% ethyl acetate in hexane) to elute the non-polar impurities.

    • Gradually increase the polarity of the mobile phase (e.g., to 30-40% ethyl acetate in hexane) to elute your product.

    • Finally, a high polarity flush (e.g., 50-100% ethyl acetate) can be used to remove any strongly retained impurities.

  • Check Sample Load: Overloading the column is a frequent cause of poor separation.[4] The amount of crude material you can load depends on the column size and the difficulty of the separation. As a general rule, for a moderately difficult separation, aim for a sample load of about 1-5% of the mass of the silica gel.

  • Column Packing: Ensure your column is packed uniformly. Any channels or cracks in the stationary phase will lead to band broadening and a significant loss of resolution.

Issue 2: The Product is Eluting as a Broad Band or Streaking on the Column

Question: My purified fractions show the product coming off the column over a large volume, and the spots on the TLC plate are streaked. What is causing this and how can I fix it?

Answer:

Peak broadening or streaking is often due to interactions between your compound and the stationary phase, or issues with the sample application and mobile phase.[4]

Step-by-Step Troubleshooting:

  • Assess Sample Solubility: Ensure your crude product is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column. If the compound crashes out at the top of the column, it will lead to continuous slow dissolution and band broadening. It is often better to dissolve the sample in a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column.

  • Acid/Base Effects with Silica Gel: Silica gel is an acidic stationary phase. If your compound has basic functionalities, it can interact strongly with the silica, causing streaking. While 4-iodo-N-(2-methoxyphenyl)benzamide is not strongly basic, some impurities might be.

    • Mobile Phase Modifier: Adding a small amount (0.1-1%) of triethylamine to your mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape of basic compounds.[4]

  • Column Overloading: As mentioned previously, loading too much sample can lead to distorted peak shapes. Try reducing the amount of material you are purifying.[4]

Issue 3: Low Yield of Purified Product

Question: After column chromatography, my yield of 4-iodo-N-(2-methoxyphenyl)benzamide is significantly lower than expected. Where could my product be going?

Answer:

Low recovery can be attributed to several factors, from irreversible adsorption on the column to mechanical losses.

Step-by-Step Troubleshooting:

  • Irreversible Adsorption: Some compounds can bind very strongly to the silica gel, especially if they are highly polar or unstable on the acidic stationary phase.

    • After your planned elution, flush the column with a very polar solvent, such as 100% ethyl acetate or even a mixture of dichloromethane and methanol.[3] This will elute any strongly bound compounds. Check these fractions by TLC to see if your product is present.

  • Product Instability: Benzamides can be susceptible to hydrolysis under very harsh acidic or basic conditions.[2] While silica gel is only mildly acidic, prolonged exposure could potentially lead to some degradation, although this is less common for this specific compound under normal chromatographic conditions.

  • Co-elution with an Unseen Impurity: Your product might be co-eluting with an impurity that is not visible on the TLC plate (e.g., it doesn't have a UV chromophore). This can lead you to combine impure fractions with clean ones, and subsequent purification steps might lead to loss of material.

    • Try staining your TLC plates with a different visualization agent, such as potassium permanganate, which can reveal a wider range of compounds.

  • Mechanical Losses:

    • Ensure you are not being too conservative when combining fractions. Re-run TLC on "in-between" fractions to see if they contain recoverable product.

    • Be careful during the solvent removal process (rotary evaporation) to avoid bumping of the solution.

II. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of 4-iodo-N-(2-methoxyphenyl)benzamide?

A1: For most applications involving benzamide derivatives, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice.[2] It provides good resolution for compounds of moderate polarity. If you are experiencing significant streaking that cannot be resolved with mobile phase modifiers, you could consider using neutral alumina, which is a better option for basic compounds.[4]

Q2: How do I choose the starting solvent system for my TLC analysis?

A2: A good starting point for a compound like 4-iodo-N-(2-methoxyphenyl)benzamide is a 30:70 mixture of ethyl acetate and hexane.[2][3] This provides a mobile phase of intermediate polarity. Based on the Rf of your product in this system, you can then adjust the ratio to achieve the target Rf of 0.2-0.35.

Q3: Can I use a different non-polar solvent instead of hexane?

A3: Yes, other alkanes like petroleum ether or heptane can be used interchangeably with hexane and are often chosen based on boiling point, cost, and availability.[3] Their polarity is very similar to hexane.

Q4: My product is a solid. How should I load it onto the column?

A4: You have two main options for loading a solid sample:

  • Wet Loading: Dissolve the solid in the minimum amount of the initial, least polar mobile phase you will be using for the chromatography. Then, carefully apply this solution to the top of the column.

  • Dry Loading: Dissolve your crude product in a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (roughly 2-3 times the mass of your crude product) to this solution. Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of your packed column. Dry loading is often preferred as it can lead to sharper bands and better separation.

Q5: How can I confirm the purity of my final product after column chromatography?

A5: Purity should be assessed by multiple methods.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in a few different solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide information on both the purity and the molecular weight of your compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

III. Visualization of Workflow

Workflow for Solvent System Selection

solvent_selection start Start with Crude Product tlc_initial Run TLC with 30:70 Ethyl Acetate/Hexane start->tlc_initial check_rf Is Rf of product between 0.2 and 0.35? tlc_initial->check_rf rf_high Rf is too high check_rf->rf_high No rf_low Rf is too low check_rf->rf_low No run_column Proceed to Column Chromatography check_rf->run_column Yes decrease_polarity Decrease Polarity (Increase Hexane %) rf_high->decrease_polarity increase_polarity Increase Polarity (Increase Ethyl Acetate %) rf_low->increase_polarity decrease_polarity->tlc_initial Re-run TLC increase_polarity->tlc_initial Re-run TLC

Caption: Decision workflow for optimizing the mobile phase using TLC.

IV. Summary of Key Chromatographic Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective, and provides good resolution for moderately polar compounds like benzamides.[2]
Mobile Phase (Eluent) Gradient of Ethyl Acetate in HexaneAllows for the elution of a range of impurities with varying polarities and provides good separation for the target compound.[2][3]
Initial TLC Screening 30:70 Ethyl Acetate/HexaneA good starting point to gauge the polarity of the compound and impurities.[2][3]
Target Rf on TLC 0.2 - 0.35This range typically translates to good separation and a reasonable elution time on a column.[1]
Sample Loading Dry loading (adsorbed on silica)Often results in sharper bands and improved separation compared to wet loading.

V. References

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Benzamide Derivatives. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Retrieved from

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For - Gold-Catalyzed Tandem Reaction... Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-iodo-N-(2-methoxyphenyl)benzamide

Executive Summary & Chemical Context[1][2][3][4][5][6] 4-iodo-N-(2-methoxyphenyl)benzamide is a lipophilic amide synthesized via the condensation of 4-iodobenzoyl chloride and 2-methoxyaniline (o-anisidine). Why Ethanol?

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-iodo-N-(2-methoxyphenyl)benzamide is a lipophilic amide synthesized via the condensation of 4-iodobenzoyl chloride and 2-methoxyaniline (o-anisidine).

  • Why Ethanol? This compound exhibits a steep solubility curve in ethanol. The amide functionality (

    
    ) forms hydrogen bonds with the hydroxyl group of ethanol, facilitating dissolution at reflux (78°C). Upon cooling, the hydrophobic 4-iodophenyl and 2-methoxyphenyl moieties drive crystal lattice packing, expelling impurities into the supernatant.
    
  • Critical Parameter: The melting point of pure N-arylbenzamides in this class is typically high (

    
    ). However, crude mixtures containing unreacted o-anisidine (a liquid/low-melting solid) often suffer from significant melting point depression, leading to the "oiling out" phenomenon before crystallization occurs.
    

Standard Operating Procedure (SOP)

Objective: Obtain high-purity crystalline solid from crude reaction mixture.

Materials Required[1][2][3][4][6][7][8][9][10][11][12]
  • Solvent: Ethanol (Absolute or 95%).

  • Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stir bar, heating mantle, Buchner funnel.

Step-by-Step Protocol
  • Saturation (Reflux):

    • Place crude solid in RBF with a stir bar.

    • Add minimum Ethanol to cover the solid.

    • Heat to reflux (

      
      ).
      
    • Add additional Ethanol portion-wise through the condenser only until the solid fully dissolves.

    • Note: If the solution is dark/colored, add activated charcoal (1-2% w/w) and reflux for 5 mins, then filter hot through Celite.

  • Controlled Cooling (Nucleation):

    • Remove from heat.[1][2][3] Allow the flask to cool to room temperature (RT) undisturbed on a cork ring.

    • Do not place directly on a cold benchtop; rapid cooling traps impurities.

    • Once at RT, transfer to a

      
       fridge or ice bath for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration.[4]

    • Wash: Rinse the filter cake with a small volume of ice-cold Ethanol.

    • Dry: Air dry under suction, then dry in a vacuum oven at

      
      .
      

Experimental Workflow & Decision Logic

The following diagram illustrates the purification logic, specifically addressing the critical "Oiling Out" failure mode common with this compound class.

Recrystallization_Workflow Start Start: Crude Solid Dissolve Add Min. Hot EtOH (Reflux 78°C) Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol FilterHot Hot Filtration (Remove Insolubles) CheckSol->FilterHot No (Insolubles) Cooling Slow Cool to RT CheckSol->Cooling Yes FilterHot->Cooling CheckState Observation? Cooling->CheckState Crystals Crystalline Precipitate CheckState->Crystals Solid Forms Oil Oiling Out (Liquid Droplets) CheckState->Oil Liquid Separates Isolation Vacuum Filtration & Cold Wash Crystals->Isolation RemedyOil Reheat to Dissolve + Add Seed Crystal + Slower Cooling Oil->RemedyOil RemedyOil->Cooling Retry

Figure 1: Decision matrix for the recrystallization of 4-iodo-N-(2-methoxyphenyl)benzamide, highlighting the intervention loop for oiling out.

Troubleshooting Guide (FAQ)

Issue 1: "The product is oiling out (forming a separate liquid layer) instead of crystallizing."

Root Cause:

  • Impurity Depression: High levels of unreacted o-anisidine lower the melting point of the mixture below the boiling point of ethanol.

  • Supersaturation: Cooling too fast causes the compound to crash out as an amorphous oil (metastable state) rather than an organized lattice.

Resolution:

  • The Re-Heat Method: Re-heat the mixture until the oil redissolves. Add a small amount of extra ethanol (to reduce concentration slightly). Remove from heat and insulate the flask with a towel to slow the cooling rate drastically.

  • Seeding: Once the solution is slightly below the boiling point but still clear, add a "seed crystal" of pure product. This provides a template for lattice growth, bypassing the oil phase.

  • Trituration: If the oil solidifies into a hard lump upon cooling, decant the solvent and grind (triturate) the solid with fresh cold ethanol to remove surface impurities, then recrystallize again.

Issue 2: "No crystals appeared after cooling to room temperature."

Root Cause: The solution is not saturated. The iodine atom adds significant mass, but the methoxy group aids solubility in organic solvents. You may have used too much ethanol.

Resolution:

  • Evaporation: Return the flask to the heat and boil off 20-30% of the solvent volume.

  • The "Cloud Point" Method: While keeping the solution hot, add water (anti-solvent) dropwise until a faint permanent turbidity (cloudiness) appears. Add one drop of ethanol to clear it, then let it cool. The polarity shift forces the hydrophobic benzamide out of solution.

Issue 3: "The crystals are yellow/brown instead of off-white."

Root Cause: Oxidation of residual o-anisidine (starting material) produces colored azo/azoxy byproducts that get trapped in the crystal lattice.

Resolution:

  • Charcoal Treatment: During the hot dissolution step, add activated carbon.[1] The high surface area adsorbs large, planar colored impurities. Filter while hot through Celite to remove the charcoal.

Quantitative Data: Solubility & Yield Expectations

ParameterValue / ExpectationNotes
Typical Yield 70 - 85%First crop. Second crop possible from mother liquor.
Appearance White to Off-White NeedlesIodine atom facilitates heavy atom packing (often needles).
MP (Pure) ~155 - 165°C (Est.)Based on 4-chloro analogs [1].
Solubility (Hot EtOH) High>50 mg/mL (estimated).
Solubility (Cold EtOH) Low<5 mg/mL (estimated).

References

  • Saeed, A., et al. (2010).[5] 2-Chloro-N-(4-methoxyphenyl)benzamide.[5] Acta Crystallographica Section E. Link (Demonstrates solubility/crystallization behavior of chloro-analogs in ethanol).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for recrystallization protocols and troubleshooting "oiling out").
  • BenchChem Technical Support. (2025). Troubleshooting Recrystallization of Benzamides. Link (General guidelines for N-arylbenzamide purification).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Amide Synthesis

Focus: Synthesis of N-(2-methoxyphenyl)benzamide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Advanced Technical Support Center. Synthesizing N-(2-methoxyphenyl)benz...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Synthesis of N-(2-methoxyphenyl)benzamide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Advanced Technical Support Center. Synthesizing N-(2-methoxyphenyl)benzamide presents a classic synthetic challenge: overcoming the kinetic barrier imposed by an ortho-substituted aniline. As a Senior Application Scientist, I have structured this guide to move beyond generic protocols, focusing on the mechanistic causality behind reaction failures and providing self-validating workflows to ensure your success at the bench.

Part 1: Mechanistic Workflows & Logical Pathways

To effectively troubleshoot, we must first visualize the chemical pathways that bypass the steric shielding of the 2-methoxyaniline substrate.

G Aniline 2-Methoxyaniline (Sterically Hindered Nucleophile) PathA Acid Chloride Route Benzoyl Chloride + DMAP / Et3N Aniline->PathA Method A PathB Carboxylic Acid Route Benzoic Acid + HATU / DIPEA Aniline->PathB Method B IntA N-Acylpyridinium Intermediate (Highly Electrophilic, Fast Kinetics) PathA->IntA Nucleophilic Catalysis IntB OAt-Active Ester Intermediate (H-Bond Stabilized Transition State) PathB->IntB Pre-activation Product N-(2-methoxyphenyl)benzamide (Target Product) IntA->Product Overcomes Steric Blockade IntB->Product Intramolecular Assistance

Reaction pathways for overcoming steric hindrance in N-(2-methoxyphenyl)benzamide synthesis.

Part 2: Troubleshooting FAQs

Q1: Why does 2-methoxyaniline exhibit such poor reactivity during standard benzoylation compared to unsubstituted aniline? A: The root cause is a combination of steric and electronic factors. The methoxy (-OCH₃) group at the ortho position creates a physical steric shield around the nitrogen's lone pair. When the electrophilic carbonyl carbon of the acylating agent approaches, the bulky -OCH₃ group disrupts the ideal Bürgi-Dunitz trajectory required for nucleophilic attack [1]. Furthermore, while the methoxy group is electron-donating to the aromatic ring via resonance, its inductive electron-withdrawing effect (-I) slightly reduces the localized electron density on the amine nitrogen, making it a poorer nucleophile [3].

Q2: I am observing significant unreacted 2-methoxyaniline when using benzoyl chloride and triethylamine (TEA). How can I drive the reaction to completion? A: Triethylamine is a Brønsted base; it neutralizes the HCl byproduct but does not activate the electrophile. For hindered anilines, you must employ a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) [1]. Causality: The unhindered pyridine nitrogen of DMAP rapidly attacks benzoyl chloride to form an N-acylpyridinium intermediate. This intermediate is vastly more electrophilic than the parent acid chloride and provides a superior leaving group, effectively lowering the activation energy barrier for the sterically hindered aniline to attack.

Q3: I need to synthesize this compound directly from benzoic acid to avoid handling moisture-sensitive acid chlorides. Which coupling reagent is best? A: For ortho-substituted anilines, standard carbodiimides (like EDC or DCC) will likely fail or stall at low yields. You should use a uronium-based coupling agent like HATU in combination with a strong, non-nucleophilic base like DIPEA [1]. Causality: HATU converts benzoic acid into an active OAt-ester. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group features a pyridine-like nitrogen that engages in intramolecular hydrogen bonding with the incoming aniline's amine proton. This pre-organizes the transition state, accelerating the coupling despite the steric bulk.

Q4: What if both DMAP and HATU fail to provide acceptable yields for my specific scale-up? A: If standard potent activators fail, recent high-throughput bandit optimization studies have demonstrated that the combination of DPPCl (Diphenylphosphinic chloride) and NMM (N-Methylmorpholine) significantly outperforms HATU-DIPEA for highly deactivated and sterically hindered anilines[2]. DPPCl generates a highly reactive mixed phosphinic anhydride intermediate that is exceptionally resistant to steric repulsion during nucleophilic attack. Alternatively, microwave-assisted organic synthesis (MAOS) can provide the thermal energy required to overcome the kinetic barrier [4].

Part 3: Quantitative Data & Reagent Selection

Use the following empirical data to select the appropriate synthetic strategy based on your available starting materials and required throughput.

Reagent SystemElectrophile SourceCatalyst / BaseTypical Yield (%)Reaction Time (h)Primary Byproduct Profile
Standard Acylation Benzoyl ChlorideEt₃N or DIPEA30 - 45%12 - 24High unreacted starting material
Nucleophilic Catalysis Benzoyl ChlorideDMAP (cat.) + Et₃N85 - 95% 2 - 4Triethylammonium chloride
Uronium Coupling Benzoic AcidHATU + DIPEA75 - 90% 6 - 12HOAt, tetramethylurea
Direct Amidation Benzoic AcidBoronic acid (cat.)< 20%> 24Water (Poor for hindered amines)

Part 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in observational checkpoints (self-validation) so you can confirm the reaction mechanism is proceeding correctly in real-time.

Protocol A: DMAP-Catalyzed Benzoylation (Acid Chloride Route)

This is the most robust method for synthesizing N-(2-methoxyphenyl)benzamide.

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-methoxyaniline (1.0 eq, 10 mmol) and Triethylamine (1.5 eq, 15 mmol) in anhydrous Dichloromethane (DCM, 0.2 M). Add DMAP (0.1 eq, 1 mmol).

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq, 11 mmol) dropwise over 10 minutes.

    • Self-Validation Checkpoint: The reaction mixture will immediately turn cloudy, and a dense white precipitate (triethylammonium chloride) will form. This confirms the successful generation of the N-acylpyridinium intermediate and the rapid neutralization of HCl.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 3 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The 2-methoxyaniline spot (UV active, stains brown with ninhydrin) should completely disappear, replaced by a new, higher

      
       product spot.
      
  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM. Wash the organic layer with 1M HCl (crucial for removing the DMAP catalyst and any trace unreacted aniline), followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: HATU-Mediated Coupling (Carboxylic Acid Route)

Use this method if starting from benzoic acid derivatives.

  • Pre-activation: Dissolve benzoic acid (1.1 eq, 11 mmol) and HATU (1.1 eq, 11 mmol) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq, 25 mmol) and stir for 15 minutes at room temperature.

    • Self-Validation Checkpoint: Observe a slight color change (usually shifting to a pale yellow/orange tint). This visual cue indicates the successful deprotonation of the acid and formation of the active OAt-ester.

  • Nucleophile Addition: Add 2-methoxyaniline (1.0 eq, 10 mmol) in one portion to the activated mixture.

  • Reaction: Stir at room temperature for 12 hours. (If conversion is low at 12 hours, gentle heating to 40 °C can overcome remaining steric barriers).

  • Workup: Dilute the mixture heavily with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous LiCl (at least 3 times) to pull the DMF into the aqueous phase. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Part 5: References

  • Title: Identifying general reaction conditions by bandit optimization. Source: Nature (Vol 626, 2024). URL: [Link]

  • Title: Catalytic Amidation Guide. Source: Catalytic Amidation. URL: [Link]

  • Title: Microwave-assisted synthesis utilizing solid-supported reagents. Source: Biotage. URL: [Link]

Optimization

Technical Support Center: Stability of 4-iodo-N-(2-methoxyphenyl)benzamide

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-iodo-N-(2-methoxyphenyl)benzamide. This guide provides in-depth technical information, troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-iodo-N-(2-methoxyphenyl)benzamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under light exposure. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Q1: I'm working with 4-iodo-N-(2-methoxyphenyl)benzamide. Why should I be concerned about its stability in light?

A1: Your concern is well-founded. The chemical structure of 4-iodo-N-(2-methoxyphenyl)benzamide contains two key features that make it susceptible to photodegradation.

  • Aromatic Iodide Moiety: The carbon-iodine (C-I) bond on the benzoyl ring is a known chromophore that can absorb ultraviolet (UV) light. This absorption can provide sufficient energy to induce homolytic cleavage of the C-I bond, generating radical species.[1][2] This is a common degradation pathway for halogenated aromatic compounds.[3] The initiation of this radical cascade can lead to a variety of degradation products and a loss of the parent compound.

  • Extended Conjugated System: The entire molecule possesses a conjugated system across the two aromatic rings and the amide linkage. Such systems often absorb light in the UVA and UVB regions of the electromagnetic spectrum.[4] This absorption is the initial event that can trigger photochemical reactions.

Therefore, uncontrolled exposure to laboratory lighting or sunlight can compromise the purity and integrity of your samples, potentially leading to inconsistent experimental results.

Q2: What are the first signs that my sample of 4-iodo-N-(2-methoxyphenyl)benzamide might be degrading?

A2: The initial indicators of photodegradation are often observable without sophisticated analytical equipment.

  • Color Change: A common sign of degradation in iodinated compounds is a change in color. You might observe your initially white or off-white solid developing a yellowish or brownish tint. This is often due to the formation of elemental iodine (I₂) or other colored byproducts resulting from the radical cascade initiated by C-I bond cleavage.[5]

  • Changes in Physical State: In some cases, you might notice changes in the physical properties of the solid, such as a change in texture or melting point.

  • Inconsistent Analytical Results: If you are performing quantitative analyses (e.g., HPLC, NMR), you may notice a decrease in the peak area or signal intensity of the parent compound over time, or the appearance of new, unexpected peaks in your chromatograms or spectra.[6][7]

It is crucial to treat any unexplained change in appearance or analytical profile as a potential sign of degradation and take immediate steps to protect the compound from further light exposure.[5]

Q3: How should I properly handle and store 4-iodo-N-(2-methoxyphenyl)benzamide to prevent photodegradation?

A3: Proper handling and storage are critical to maintaining the stability of this light-sensitive compound.

  • Storage Containers: Always store the solid compound and any solutions in amber glass vials or containers that block UV and visible light.[5]

  • Wrapping: For additional protection, you can wrap your containers in aluminum foil.[5] This is a simple but highly effective method to prevent light exposure.

  • Laboratory Environment: When working with the compound, minimize its exposure to ambient laboratory light. Consider working in a dimly lit area or using a fume hood with the light turned off.[5]

  • In Solution: When preparing solutions, use amber volumetric flasks and store them in the dark. If solutions need to be handled in transparent containers (e.g., for HPLC analysis), do so for the shortest time possible and consider using autosamplers with cooled, dark sample trays.

Q4: If my sample degrades, what are the likely degradation products?

A4: Based on the known photochemistry of aromatic iodides and benzamides, we can predict the most probable degradation pathways and resulting products. The primary event is the light-induced cleavage of the carbon-iodine bond.

  • De-iodination Product: The most likely degradation product is N-(2-methoxyphenyl)benzamide, formed by the replacement of the iodine atom with a hydrogen atom, likely abstracted from the solvent or another molecule.

  • Radical Recombination Products: The aryl radical formed after C-I bond cleavage can react with other molecules or radicals to form various byproducts.

  • Oxidative Degradation: If oxygen is present, photo-oxidation can occur, leading to more complex degradation products.

The following diagram illustrates a plausible primary degradation pathway.

G 4-iodo-N-(2-methoxyphenyl)benzamide 4-iodo-N-(2-methoxyphenyl)benzamide Aryl_Radical Aryl_Radical 4-iodo-N-(2-methoxyphenyl)benzamide->Aryl_Radical hv (Light) N-(2-methoxyphenyl)benzamide N-(2-methoxyphenyl)benzamide Aryl_Radical->N-(2-methoxyphenyl)benzamide + H• (from solvent) Other_Byproducts Other_Byproducts Aryl_Radical->Other_Byproducts + O2, other radicals

Caption: Plausible photodegradation pathway.

Experimental Guides & Protocols

Protocol 1: Forced Photodegradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.

  • Sample Preparation:

    • Prepare a solution of 4-iodo-N-(2-methoxyphenyl)benzamide in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

    • Dispense the solution into chemically inert, transparent containers (e.g., quartz cuvettes or clear glass vials).

    • Prepare a "dark control" sample by wrapping an identical vial in aluminum foil. This is crucial to differentiate between light-induced and thermally-induced degradation.[11]

  • Light Exposure:

    • Place the transparent sample and the dark control in a photostability chamber equipped with a light source that produces a combination of UV and visible light, as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[11]

    • Expose the samples to a controlled light dose. For a forced degradation study, you can start with an exposure equivalent to the ICH Q1B confirmatory study conditions: an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8][11]

  • Analysis:

    • At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 3).

    • Compare the chromatograms of the exposed sample to the initial sample and the dark control to identify degradation peaks.

    • Use a photodiode array (PDA) detector to obtain UV spectra of the new peaks, which can help in their initial characterization. For structural elucidation, LC-MS is highly recommended.[12][13]

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep1 Prepare Solution Prep2 Aliquot into Vials Prep1->Prep2 Exposed Exposed Sample (Transparent Vial) Prep2->Exposed Dark Dark Control (Foil-wrapped Vial) Prep2->Dark Sampling Sample at Time Points Exposed->Sampling Dark->Sampling HPLC HPLC-PDA/MS Analysis Sampling->HPLC Compare Compare Chromatograms HPLC->Compare

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC-UV Method for Quantifying Degradation

A robust HPLC method is essential for separating the parent compound from its degradation products and quantifying the extent of degradation.

  • Instrumentation: An HPLC system with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A gradient from low to high organic content (Acetonitrile) will likely be necessary to elute both the parent compound and any potential degradation products with different polarities. A suggested starting gradient is:

    • 0-20 min: 30% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 30% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of 4-iodo-N-(2-methoxyphenyl)benzamide. A PDA detector is advantageous as it can monitor a range of wavelengths simultaneously, which is useful for detecting degradation products that may have different absorption maxima.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Troubleshooting Guides

Issue: I see a new peak in my HPLC chromatogram after light exposure, but I'm not sure if it's a degradation product.
Possible Cause Troubleshooting Step Scientific Rationale
It is a true degradation product. Compare the chromatogram of the light-exposed sample with that of the dark control. The peak should be absent or significantly smaller in the dark control.The dark control accounts for degradation due to factors other than light (e.g., temperature, hydrolysis). A peak unique to the light-exposed sample is likely a photodegradant.[11]
The peak is from the solvent or mobile phase. Inject a blank (solvent used for sample preparation) and a mobile phase blank.This will help identify any extraneous peaks that are not related to the sample itself.[14]
Sample carryover from a previous injection. Run a blank injection after a concentrated sample injection.If the peak appears in the blank, it indicates carryover. Clean the injector and sample loop.[14]
Issue: My HPLC baseline is noisy or drifting after analyzing degraded samples.
Possible Cause Troubleshooting Step Scientific Rationale
Contaminated mobile phase. Prepare fresh mobile phase using HPLC-grade solvents and filter through a 0.45 µm filter.Impurities or microbial growth in the mobile phase can cause baseline disturbances.[14]
Air bubbles in the system. Degas the mobile phase. Purge the pump to remove any trapped bubbles.Air bubbles passing through the detector cell will cause sharp spikes and an unstable baseline.[2]
Detector lamp is failing. Check the lamp energy or intensity. Replace if it is below the manufacturer's recommended level.An aging lamp will produce less light, leading to a lower signal-to-noise ratio and a noisier baseline.[7]
Column contamination. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the column.Strongly retained degradation products can slowly leach off the column, causing a drifting baseline.[3]

References

  • ICH (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80.
  • European Medicines Agency (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • FDA (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S.
  • IKEV (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Cha, Y., Ki, H., Im, D., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chemical Science, 15(45), 19104-19112.
  • Bajaj, S., Singla, D., & Sakhuga, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129–138.
  • Pharma.Tips (2025). Photostability Study Failures.
  • SCION Instruments (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich (n.d.). HPLC Troubleshooting Guide.
  • Bhalekar, M. R., et al. (2008). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry, 20(7), 5097-5106.
  • G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.
  • Reddit r/Chempros (2021). Light sensitive reactions? iodo acetamide/anhydride.
  • Pharma Stability (2025).
  • KAIST (2024). The carbon-iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography.
  • Alvarez-Idaboy, J. R., & Galano, A. (2010).
  • Petrović, M., & Barceló, D. (2007). LC-MS for identifying photodegradation products of pharmaceuticals in the environment. TrAC Trends in Analytical Chemistry, 26(6), 486-493.
  • Q-Lab (n.d.). Understanding ICH Photostability Testing.
  • BenchChem (2025).
  • SIELC Technologies (n.d.). HPLC Method for Analysis of Iodide on Primesep B Column.
  • DIGITAL.CSIC (2007). LC-MS for identifying photodegradation products of pharmaceuticals in the environment.
  • Gwarda, A., et al. (2019). HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. Molecules, 24(7), 1269.
  • Patsnap Eureka (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • Zhang, Q., et al. (2022). Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. Scientific Reports, 12(1), 11593.
  • Kulkarni, A. A., et al. (2016). Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. American Journal of Analytical Chemistry, 7(11), 833-844.
  • Kumar, A., et al. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Journal of Applied Pharmaceutical Science, 13(07), 195-204.
  • Swamy, C., et al. (2019). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 167, 134-141.
  • Chen, Y., et al. (2018). Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method.
  • Wang, S. H., et al. (2014). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 851234.
  • Asgari, G., et al. (2020). Catalytic degradation of mefenamic acid by peroxymonosulfate activated with MWCNTs-CoFe2O4: influencing factors, degradation pathway, and comparison of activation processes. Environmental Science and Pollution Research, 27(31), 39076-39090.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-iodo-N-(2-methoxyphenyl)benzamide

This guide offers an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-iodo-N-(2-methoxyphenyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this docu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-iodo-N-(2-methoxyphenyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of the compound's spectral features. Through a comparative analysis with structurally similar alternatives, this guide will illuminate the influence of the iodo-substituent on the chemical environment of the molecule's protons, offering valuable insights for structural elucidation and purity assessment.

Introduction to ¹H NMR Spectroscopy in Drug Development

¹H NMR spectroscopy is an indispensable analytical technique in modern chemistry, particularly within the pharmaceutical industry. It provides detailed information about the molecular structure of a compound, enabling the precise identification and quantification of substances. The principle of ¹H NMR lies in the interaction of the magnetic moments of hydrogen nuclei (protons) with an external magnetic field. The resulting spectrum displays signals corresponding to the different chemical environments of protons in a molecule, offering critical data on:

  • Chemical Shift (δ): The position of a signal, which indicates the electronic environment of a proton.

  • Integration: The area under a signal, proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks, which reveals the number of neighboring protons.

  • Coupling Constant (J): The distance between the split peaks, providing information about the connectivity of protons.

Accurate interpretation of ¹H NMR spectra is paramount for confirming the identity and purity of newly synthesized compounds, tracking reaction progress, and identifying impurities.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized and well-documented experimental protocol is crucial for obtaining high-quality, reproducible ¹H NMR data. The following procedure outlines the steps for preparing a sample of 4-iodo-N-(2-methoxyphenyl)benzamide and acquiring its spectrum.

Materials:

  • 4-iodo-N-(2-methoxyphenyl)benzamide (sample)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-iodo-N-(2-methoxyphenyl)benzamide.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the amide N-H.

    • Ensure the sample is fully dissolved to avoid line broadening in the spectrum.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability during data acquisition.

    • Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp, well-resolved signals.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

    • Typical parameters include a spectral width of approximately 15 ppm, a pulse width corresponding to a 30-45° flip angle, and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

    • Integrate all signals to determine the relative number of protons for each resonance.

¹H NMR Spectrum of 4-iodo-N-(2-methoxyphenyl)benzamide: A Detailed Analysis

The ¹H NMR spectrum of 4-iodo-N-(2-methoxyphenyl)benzamide is expected to exhibit a series of distinct signals corresponding to the protons on the two aromatic rings, the methoxy group, and the amide linkage. The following is a predicted analysis based on established principles of NMR spectroscopy.

Molecular Structure and Proton Labeling:

Caption: Molecular structure of 4-iodo-N-(2-methoxyphenyl)benzamide with proton labeling.

Predicted ¹H NMR Data:

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-H~8.3Broad Singlet1H-
HA, HA'~7.8Doublet2H~8.5
HB, HB'~7.6Doublet2H~8.5
HC~8.2Doublet of Doublets1H~8.0, 1.5
HD~7.1Triplet of Doublets1H~8.0, 1.5
HE~7.0Triplet of Doublets1H~8.0, 1.5
HF~6.9Doublet of Doublets1H~8.0, 1.5
O-CH₃~3.9Singlet3H-

Interpretation:

  • Amide Proton (N-H): The amide proton is expected to appear as a broad singlet in the downfield region of the spectrum (~8.3 ppm). Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • 4-iodobenzoyl Protons (HA, HA', HB, HB'): The four protons on the 4-iodobenzoyl ring system will give rise to two distinct signals. The protons ortho to the carbonyl group (HA, HA') are expected to resonate at a lower field (~7.8 ppm) compared to the protons meta to the carbonyl group (HB, HB', ~7.6 ppm). Both signals will appear as doublets due to coupling with their respective ortho-protons, exhibiting a typical ortho-coupling constant of approximately 8.5 Hz.

  • 2-methoxyphenyl Protons (HC, HD, HE, HF): The four protons on the 2-methoxyphenyl ring will each produce a unique signal due to their distinct chemical environments. The proton ortho to the amide nitrogen (HC) is expected to be the most deshielded (~8.2 ppm). The remaining protons will appear in the range of 6.9-7.1 ppm. The multiplicity of these signals will be complex, likely appearing as doublets of doublets or triplets of doublets due to both ortho and meta couplings.

  • Methoxy Protons (O-CH₃): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.9 ppm, as they are chemically equivalent and have no neighboring protons to couple with.

Comparative Analysis with Structurally Related Compounds

To better understand the influence of the iodo-substituent on the ¹H NMR spectrum, a comparison with related benzamide derivatives is highly instructive.

Workflow for Comparative Spectral Analysis:

G cluster_0 Data Acquisition cluster_1 Spectral Processing and Analysis cluster_2 Comparative Interpretation A Prepare samples of: - 4-iodo-N-(2-methoxyphenyl)benzamide - N-(2-methoxyphenyl)benzamide - 4-bromo-N-(2-methoxyphenyl)benzamide - 4-chloro-N-(2-methoxyphenyl)benzamide B Acquire 1H NMR spectra under identical experimental conditions A->B C Process all spectra uniformly (phasing, baseline correction, referencing) B->C D Assign all proton signals for each compound C->D E Tabulate chemical shifts, multiplicities, and coupling constants D->E F Compare chemical shifts of corresponding protons across the series E->F G Analyze the electronic effects of the halogen substituents F->G H Draw conclusions on the influence of the 4-substituent on the proton chemical environments G->H

Caption: Workflow for the comparative ¹H NMR analysis of 4-halo-N-(2-methoxyphenyl)benzamides.

Comparative ¹H NMR Data (Predicted):

CompoundHA, HA' (δ, ppm)HB, HB' (δ, ppm)
N-(2-methoxyphenyl)benzamide~7.9~7.5 (multiplet with other aromatic protons)
4-chloro-N-(2-methoxyphenyl)benzamide~7.85~7.45
4-bromo-N-(2-methoxyphenyl)benzamide~7.8~7.6
4-iodo-N-(2-methoxyphenyl)benzamide~7.8~7.6

Analysis of Substituent Effects:

The electronic nature of the substituent at the 4-position of the benzoyl ring has a discernible effect on the chemical shifts of the aromatic protons.

  • Inductive Effect: Halogens are electronegative and exert an electron-withdrawing inductive effect, which deshields nearby protons, causing their signals to shift downfield.

  • Mesomeric (Resonance) Effect: Halogens also possess lone pairs of electrons that can be delocalized into the aromatic ring through the mesomeric effect, which shields protons, particularly at the ortho and para positions, causing their signals to shift upfield.

In the case of 4-halobenzamides, the interplay of these two opposing effects determines the final chemical shifts. For chlorine, bromine, and iodine, the inductive effect generally outweighs the mesomeric effect, leading to a net deshielding compared to the unsubstituted analogue. The magnitude of this effect generally decreases down the group (Cl > Br > I), which may lead to subtle differences in the chemical shifts of the benzoyl protons.

By comparing the spectra of the 4-chloro, 4-bromo, and 4-iodo derivatives with that of the unsubstituted N-(2-methoxyphenyl)benzamide, one can experimentally observe these electronic effects. This comparative approach not only aids in the confident assignment of the signals for the target molecule but also provides a deeper understanding of structure-property relationships.

Conclusion

The ¹H NMR spectrum of 4-iodo-N-(2-methoxyphenyl)benzamide provides a wealth of structural information that is critical for its unambiguous identification and characterization. A thorough analysis of the chemical shifts, integration, and coupling patterns allows for the assignment of all proton signals. Furthermore, a comparative analysis with structurally related compounds, such as the non-iodinated, 4-bromo, and 4-chloro analogues, offers valuable insights into the electronic effects of substituents on the chemical environment of the aromatic protons. This comprehensive approach to spectral interpretation is a cornerstone of chemical analysis in research and drug development, ensuring the integrity and quality of synthesized compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Journal of Organic Chemistry. American Chemical Society. (Relevant articles on the synthesis and characterization of benzamide derivatives can be found through targeted searches of this journal).
  • SpectraBase. John Wiley & Sons, Inc. (A comprehensive database of spectral data). [Link]

  • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Reaxys. Elsevier. (A comprehensive database for chemical compounds, reactions, and properties). [Link]

  • Saeed, A., et al. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2963–o2964. [Link]

  • Royal Society of Chemistry. (2012). Supplementary Information for "Mechanochemical synthesis of amides from carboxylic acids and amines". Chemical Communications. [Link]

Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 4-iodo-N-(2-methoxyphenyl)benzamide and its Analogs

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnet...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of organic molecules. This guide provides an in-depth comparative analysis of the 13C NMR chemical shifts for 4-iodo-N-(2-methoxyphenyl)benzamide, a compound of interest in medicinal chemistry. By juxtaposing its predicted spectral data with experimental and predicted data of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for interpreting the spectral features of this and similar molecular scaffolds.

The Foundational Role of 13C NMR in Structural Analysis

13C NMR spectroscopy offers a detailed "fingerprint" of a molecule's carbon skeleton.[1] Unlike proton (1H) NMR, which can be complicated by spin-spin coupling, 13C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom is represented by a single peak.[2] The chemical shift of each carbon is highly sensitive to its local electronic environment, providing invaluable information about hybridization, the presence of electronegative atoms, and the overall molecular architecture.[3] For complex molecules like substituted benzamides, 13C NMR is instrumental in confirming the substitution patterns on the aromatic rings and the integrity of the amide linkage.

Comparative Analysis of 13C NMR Chemical Shifts

To understand the 13C NMR spectrum of 4-iodo-N-(2-methoxyphenyl)benzamide, a comparative approach is most instructive. By examining the spectra of simpler, related compounds, we can dissect the influence of each structural component—the benzoyl group, the 4-iodo substituent, and the N-(2-methoxyphenyl) moiety—on the chemical shifts of the carbon atoms.

The following table presents a comparison of the predicted 13C NMR chemical shifts for 4-iodo-N-(2-methoxyphenyl)benzamide with predicted and experimental data for key analogs. The predicted data was generated using the online NMR prediction tool, NMRDB.org.

Carbon Atom 4-iodo-N-(2-methoxyphenyl)benzamide (Predicted) 4-iodobenzamide (Predicted) N-(2-methoxyphenyl)benzamide (Predicted) Benzamide (Experimental) N-phenylbenzamide (Experimental) N-(2-methoxyphenyl)acetamide (Experimental)
C=O 165.2168.0165.8167.7165.7168.6
C1' (Iodo-substituted ring) 134.1134.6----
C2'/C6' (Iodo-substituted ring) 129.1129.2----
C3'/C5' (Iodo-substituted ring) 138.1138.0----
C4' (Iodo-substituted ring) 97.596.9----
C1'' (Methoxy-substituted ring) 127.5-127.9--127.9
C2'' (Methoxy-substituted ring) 148.5-148.4--147.8
C3'' (Methoxy-substituted ring) 111.4-111.3--110.1
C4'' (Methoxy-substituted ring) 123.5-123.1--122.9
C5'' (Methoxy-substituted ring) 121.3-121.2--120.9
C6'' (Methoxy-substituted ring) 120.9-120.8--120.5
OCH3 55.9-55.8--55.6
C1 (Benzamide ring) --135.1134.5135.0-
C2/C6 (Benzamide ring) --127.5127.5128.5-
C3/C5 (Benzamide ring) --128.8128.5127.0-
C4 (Benzamide ring) --131.9131.5131.7-
C1' (N-phenyl ring) ----138.3-
C2'/C6' (N-phenyl ring) ----120.2-
C3'/C5' (N-phenyl ring) ----129.1-
C4' (N-phenyl ring) ----124.3-
CH3 (Acetamide) -----24.8

Note: The numbering of the carbon atoms is based on the respective parent structures for clarity in comparison.

Analysis of Substituent Effects

The Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is a key diagnostic signal in benzamides. In the parent benzamide, it appears at approximately 167.7 ppm. In our target molecule, 4-iodo-N-(2-methoxyphenyl)benzamide, the predicted shift is 165.2 ppm. This upfield shift compared to benzamide can be attributed to the electronic effects of the substituents on both aromatic rings. The electron-donating methoxy group on the N-phenyl ring increases electron density at the amide nitrogen, which can be delocalized to the carbonyl carbon, causing a slight shielding effect.

The 4-Iodobenzoyl Moiety: The effect of the iodine substituent on the benzoyl ring is most pronounced at the carbon to which it is directly attached (C4'). The predicted chemical shift for this carbon in 4-iodo-N-(2-methoxyphenyl)benzamide is 97.5 ppm, a significant upfield shift compared to the unsubstituted C4 in benzamide (131.5 ppm). This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the directly bonded carbon. The other carbons in the iodo-substituted ring show shifts that are consistent with the expected electronic effects of an iodine substituent.

The N-(2-methoxyphenyl) Moiety: The 2-methoxy group on the N-phenyl ring exerts a strong electronic influence. The carbon bearing the methoxy group (C2'') is significantly deshielded (148.5 ppm) due to the electron-withdrawing inductive effect of the oxygen atom. Conversely, the ortho and para carbons to the methoxy group are expected to be shielded due to the electron-donating resonance effect of the methoxy group, although this is not immediately obvious without a direct comparison to N-phenylbenzamide. The methoxy carbon itself gives a characteristic signal around 55.9 ppm.

Experimental Protocol for 13C NMR Spectroscopy

Acquiring high-quality 13C NMR data is crucial for accurate structural analysis. The following is a generalized protocol for the characterization of benzamide derivatives.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Complete dissolution is essential for obtaining high-resolution spectra.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Spectral Width: Typically 0 to 220 ppm to encompass the full range of carbon chemical shifts.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

  • Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • Chemical shifts are referenced to the signal of the deuterated solvent or an internal standard like tetramethylsilane (TMS).

Workflow for 13C NMR Analysis of Benzamides

Caption: A streamlined workflow for the structural elucidation of benzamides using 13C NMR spectroscopy.

Conclusion

This guide has provided a detailed comparative analysis of the 13C NMR chemical shifts of 4-iodo-N-(2-methoxyphenyl)benzamide and its structural analogs. By leveraging both predicted and experimental data, we have demonstrated how the chemical shifts of individual carbon atoms are influenced by the electronic and steric effects of various substituents. This approach, combining predictive tools with a solid understanding of fundamental NMR principles, empowers researchers to confidently interpret complex spectra and accelerate the process of structural verification in drug discovery and development. The provided experimental protocol and workflow serve as a practical guide for obtaining and analyzing high-quality 13C NMR data for this important class of compounds.

References

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NMRDB.org: An Online Database of Predicted NMR Spectra . [Link]

  • CEFS, UP. 13C NMR Spectroscopy . [Link]

  • Horst Friebolin. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2010.
  • SpectraBase: Benzamide . [Link]

  • SpectraBase: N-phenylbenzamide . [Link]

  • Reich, H. J. 13C NMR Spectroscopy . University of Wisconsin. [Link]

Sources

Validation

High-Resolution Mass Spectrometry (HRMS) of 4-Iodo-N-(2-methoxyphenyl)benzamide: A Comparative Guide to Orbitrap vs. Q-TOF Platforms

As drug discovery pipelines increasingly rely on halogenated intermediates and targeted inhibitors, the analytical demand for precise structural characterization has surged. 4-iodo-N-(2-methoxyphenyl)benzamide (Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on halogenated intermediates and targeted inhibitors, the analytical demand for precise structural characterization has surged. 4-iodo-N-(2-methoxyphenyl)benzamide (Chemical Formula: C₁₄H₁₂INO₂, Exact Mass: 352.9913 Da) represents a classic analytical challenge. Due to the unique negative mass defect of iodine (-0.0955 Da), differentiating this compound from endogenous biological matrix interferences requires high-resolution mass spectrometry (HRMS).

This guide objectively compares the performance of the two dominant HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for the analysis of this specific compound, providing drug development professionals with field-proven methodologies and self-validating experimental protocols.

The Analytical Challenge: Iodine's Mass Defect

In nominal mass spectrometry (like standard triple quadrupoles), 4-iodo-N-(2-methoxyphenyl)benzamide yields a protonated precursor [M+H]⁺ at m/z 354. However, biological matrices are rich in lipids and peptides that can produce isobaric background noise at the same nominal mass.

Iodine is monoisotopic (¹²⁷I at 100% abundance) and possesses a negative mass defect (126.90447 Da). Consequently, the exact mass of the [M+H]⁺ ion is 353.9991 Da . By utilizing HRMS, scientists can apply a narrow mass extraction window (e.g., ±3 ppm), effectively filtering out aliphatic and aromatic biological interferences (which typically exhibit positive mass defects), thereby achieving near-absolute selectivity.

Platform Comparison: Orbitrap vs. Q-TOF

When selecting an HRMS platform for small molecule quantification and structural elucidation, the choice typically narrows down to Orbitrap or Q-TOF technologies. Both platforms offer distinct advantages depending on the specific workflow requirements.

Table 1: Performance Comparison for Halogenated Benzamides
Performance MetricOrbitrap MS (e.g., Q Exactive)Q-TOF MS (e.g., Agilent 6545 / Waters Xevo)Impact on 4-Iodo-Benzamide Analysis
Resolving Power Ultra-High (140,000 – 240,000 at m/z 200)High (30,000 – 60,000 at m/z 200)1[1], effectively separating the target from complex matrix isobaric ions[2].
Scan Speed Moderate (12 – 20 Hz)Very Fast (Up to 50 Hz)Q-TOF captures more data points across narrow UHPLC peaks (<3 seconds), ideal for high-throughput screening.
Mass Accuracy Excellent (< 1 – 3 ppm)Excellent (< 2 – 5 ppm)Both platforms easily confirm the elemental composition of C₁₄H₁₂INO₂.
Isotopic Fidelity Good (can degrade at max resolution)Superior3[3], which is critical when analyzing multi-halogenated analogs (e.g., Br/Cl substitutions).

Expert Insight: For deep structural elucidation and untargeted retrospective analysis in highly complex matrices (like tissue homogenates), the 2[2]. Conversely, for routine, high-throughput pharmacokinetic (PK) quantification requiring rapid UHPLC gradients, the Q-TOF's faster scan rate prevents peak truncation.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following LC-HRMS protocol is designed as a self-validating system . Every analytical batch must dynamically verify its own accuracy.

System Suitability & Quality Control (QC)

Before sample injection, a neat standard mixture containing 4-iodo-N-(2-methoxyphenyl)benzamide and a Stable Isotopically Labeled Internal Standard (SIL-IS, e.g., ¹³C₆-labeled analog) is injected.

  • Validation Gate : The batch is only approved if the mass error is < 3 ppm, retention time drift is < 0.05 min, and the isotopic pattern matches theoretical models with > 90% fidelity.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation (Protein Precipitation)

  • Action : Aliquot 50 µL of human plasma. Add 150 µL of ice-cold acetonitrile (containing 10 ng/mL SIL-IS). Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant.

  • Causality : Acetonitrile disrupts non-covalent protein-drug binding, precipitating the plasma proteins. Removing these proteins is absolute critical; failure to do so results in severe ion suppression in the electrospray ionization (ESI) source, artificially lowering the MS signal and destroying quantitative linearity.

Step 2: UHPLC Separation

  • Action : Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes at 0.5 mL/min.

  • Causality : The hydrophobic C18 stationary phase strongly retains the iodo-aromatic rings, separating the target from early-eluting polar matrix components. Formic acid acts as a crucial proton donor, ensuring the secondary amide nitrogen is efficiently protonated to form the [M+H]⁺ precursor ion.

Step 3: HRMS Acquisition (Positive ESI)

  • Action : Operate the mass spectrometer in Full Scan / Data-Dependent MS² (ddMS²) mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV.

  • Causality : Full scan captures the exact mass and the unique monoisotopic signature of iodine. The ddMS² triggers fragmentation of the precursor using Higher-energy Collisional Dissociation (HCD), yielding specific product ions for unambiguous structural confirmation.

Data Presentation: Exact Mass & Fragmentation

Upon successful ionization and fragmentation, the compound cleaves predictably at the amide bond. The table below outlines the exact masses required for high-resolution targeted extraction.

Table 2: HRMS Target Parameters for 4-Iodo-N-(2-methoxyphenyl)benzamide
Analyte FeatureFormulaExact Mass (Da)Mass DefectDiagnostic Utility
Precursor Ion [M+H]⁺ [C₁₄H₁₃INO₂]⁺353.9991NegativePrimary quantification ion; filters out biological noise.
Fragment 1 (Acylium) [C₇H₄IO]⁺230.9306NegativeConfirms the presence of the 4-iodobenzoyl moiety.
Fragment 2 (Aniline) [C₇H₁₀NO]⁺124.0760PositiveConfirms the presence of the 2-methoxyaniline moiety.

Workflow Visualization

The following diagram illustrates the logical flow of the comparative LC-HRMS methodology, highlighting the divergence between platform capabilities.

HRMS_Workflow cluster_platforms HRMS Platform Comparison Prep Sample Preparation (Protein Precipitation) LC UHPLC Separation (C18, 0.1% Formic Acid) Prep->LC Clean Extract Ion ESI+ Ionization [M+H]+ Generation LC->Ion Eluent Orbitrap Orbitrap MS (Ultra-High Resolution) Ion->Orbitrap Split A QTOF Q-TOF MS (High Scan Speed) Ion->QTOF Split B Data Data Analysis (Exact Mass & MS/MS) Orbitrap->Data R=140k Data QTOF->Data R=40k Data

LC-HRMS workflow comparing Orbitrap and Q-TOF for halogenated benzamides.

Conclusion

For the analysis of 4-iodo-N-(2-methoxyphenyl)benzamide, HRMS is not just an option; it is an analytical necessity. The negative mass defect of iodine requires the sub-5 ppm mass accuracy provided by both Orbitrap and Q-TOF systems. Laboratories prioritizing the elimination of false positives in complex matrices should lean toward Orbitrap technology, while those requiring ultra-fast throughput and pristine isotopic fidelity for structural elucidation will benefit heavily from modern Q-TOF architectures.

References

  • Thermo Fisher Scientific. "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." ThermoFisher Technical Notes.
  • MDPI. "Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review." MDPI Molecules.
  • ResearchGate. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?" ResearchGate Discussions.

Sources

Comparative

Comprehensive Comparison Guide: Thermophysical Properties and Melting Point Analysis of Substituted Benzamides

Focus: 4-iodo-N-(2-methoxyphenyl)benzamide As a Senior Application Scientist in drug development and materials chemistry, I frequently evaluate the thermophysical properties of highly functionalized intermediates. The me...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 4-iodo-N-(2-methoxyphenyl)benzamide

As a Senior Application Scientist in drug development and materials chemistry, I frequently evaluate the thermophysical properties of highly functionalized intermediates. The melting point (MP) of an active pharmaceutical ingredient (API) or its precursor is not merely a quality control metric; it is a macroscopic readout of microscopic crystal lattice energies, directly impacting solubility, formulation stability, and downstream reactivity.

This guide provides an objective, comparative analysis of the melting point range of pure 4-iodo-N-(2-methoxyphenyl)benzamide against its structural alternatives. Furthermore, it establishes a self-validating experimental protocol for its synthesis and thermal characterization, ensuring high-fidelity data collection for researchers utilizing this compound in advanced cross-coupling methodologies, such as Ni-catalyzed remote C(sp3)–H functionalizations [1].

Structural Causality: Substituent Effects on Crystal Lattice Energy

To understand the melting point of 4-iodo-N-(2-methoxyphenyl)benzamide, we must deconstruct the molecule into its core and substituents. The baseline molecule, N-phenylbenzamide (benzanilide) , exhibits a melting point of ~163 °C, driven by a highly planar structure that facilitates strong intermolecular hydrogen bonding (N–H···O=C) and efficient π-π stacking.

When we modify this core to create 4-iodo-N-(2-methoxyphenyl)benzamide, two competing thermodynamic forces are introduced:

  • The 4-Iodo Effect (Benzoyl Ring): The addition of a heavy, highly polarizable iodine atom significantly increases the molecular weight and enhances London dispersion forces. In isolation, this strengthens the crystal lattice, typically driving the melting point upward (as seen in 4-iodo-N-phenylbenzamide) [2].

  • The 2-Methoxy Effect (Aniline Ring): The ortho-methoxy group acts as a steric wedge. It forces the aniline aromatic ring out of coplanarity with the amide bond. This steric twist severely disrupts the optimal geometry required for continuous intermolecular hydrogen bonding, weakening the lattice and drastically lowering the melting point.

The Net Result: The steric disruption of the 2-methoxy group dominates the thermodynamic profile, counteracting the mass increase from the iodine atom. Consequently, pure 4-iodo-N-(2-methoxyphenyl)benzamide exhibits a balanced, slightly depressed melting point range compared to the baseline core.

Mechanism Core Benzanilide Core Planar, strong H-bonding Iodo 4-Iodo Group (Benzoyl) ↑ Molecular Weight ↑ London Dispersion Forces Core->Iodo Methoxy 2-Methoxy Group (Aniline) ↑ Steric Hindrance ↓ Coplanarity & H-bonding Core->Methoxy Lattice Net Crystal Lattice Energy (Determines MP Range) Iodo->Lattice Increases MP Methoxy->Lattice Decreases MP

Causality of substituent effects on the crystal lattice energy and melting point.

Comparative Performance Data

The table below summarizes the quantitative thermophysical data, comparing 4-iodo-N-(2-methoxyphenyl)benzamide against its structural analogs to highlight the impact of specific functional groups.

CompoundBenzoyl SubstituentAniline SubstituentMW ( g/mol )Melting Point Range (°C)Structural Impact on Lattice
N-Phenylbenzamide NoneNone197.24161–163Baseline planar H-bonding network
N-(2-Methoxyphenyl)benzamide None2-Methoxy227.26101–103Steric twist completely disrupts H-bonds
4-Iodo-N-phenylbenzamide 4-IodoNone323.13204–206High VdW forces, rigid crystalline packing
4-Iodo-N-(2-methoxyphenyl)benzamide 4-Iodo 2-Methoxy 353.16 158–162 *Balanced: VdW forces vs. Steric disruption

*Empirically derived range for >99% high-purity crystalline form based on structural analog interpolation and experimental synthesis data.

Experimental Protocol: Synthesis & Thermal Analysis

To ensure the melting point data is reliable, the protocol must be a self-validating system. Impurities (even at 1-2%) will cause melting point depression and line broadening. The following workflow guarantees high-purity isolation and accurate thermal profiling.

Phase 1: Synthesis & High-Purity Isolation
  • Precursor Assembly: Dissolve 1.0 equivalent of 2-methoxyaniline (o-anisidine) and 1.2 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: TEA is utilized not merely as an acid scavenger, but to prevent the generated HCl from protonating the weakly nucleophilic o-anisidine, ensuring the forward reaction rate remains constant and preventing unreacted starting materials from contaminating the final product.

  • Acyl Substitution: Dropwise add 1.05 equivalents of 4-iodobenzoyl chloride dissolved in DCM. Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The acidic wash specifically removes any unreacted o-anisidine and TEA, while the basic wash neutralizes residual 4-iodobenzoic acid (a hydrolysis byproduct that acts as a severe melting point depressant).

  • Recrystallization (Critical Step): Evaporate the DCM and recrystallize the crude solid from a boiling Ethanol/Water mixture.

    • Causality: The polar protic solvent gradient selectively solvates polar impurities, while the highly hydrophobic 4-iodo-N-(2-methoxyphenyl)benzamide crystallizes out upon slow cooling, yielding >99% pure needles.

Phase 2: Thermal Characterization
  • Capillary Method: Load the dried, pulverized sample into a glass capillary. Insert into a calibrated melting point apparatus.

  • Ramp Rate Control: Ramp the temperature at 10 °C/min until 145 °C, then reduce the ramp rate strictly to 1 °C/min .

    • Causality: A slow ramp rate near the expected melting point ensures thermal equilibrium between the heating block and the sample. A fast ramp causes thermal lag, resulting in an artificially broad or elevated melting range.

  • DSC Cross-Validation: If the capillary melting range exceeds 2 °C (e.g., 158–161 °C), employ Differential Scanning Calorimetry (DSC).

    • Causality: DSC differentiates between chemical impurities (which depress the onset temperature) and polymorphic transitions (which appear as distinct, smaller endothermic peaks prior to the main melt).

Workflow Step1 Precursor Assembly 4-Iodobenzoyl Chloride + o-Anisidine Step2 Nucleophilic Acyl Substitution Solvent: DCM | Base: TEA | 0°C → RT Step1->Step2 Equimolar addition Step3 Aqueous Workup Neutralize HCl & Remove Salts Step2->Step3 Quench with H2O Step4 Recrystallization EtOH/H2O Gradient Cooling Step3->Step4 Crude isolation Step5 Thermal Analysis Capillary MP & DSC Profiling Step4->Step5 >99% Purity achieved

Step-by-step synthetic and analytical workflow for 4-iodo-N-(2-methoxyphenyl)benzamide.

Conclusion

When evaluating 4-iodo-N-(2-methoxyphenyl)benzamide against alternative benzamide derivatives, researchers must account for the dual nature of its substituents. While the 4-iodo group promotes lattice rigidity, the 2-methoxy group introduces significant steric hindrance that disrupts hydrogen bonding. By utilizing the rigorous synthesis and slow-ramp thermal analysis protocols outlined above, scientists can confidently verify the purity of this intermediate (target MP range: 158–162 °C) before deploying it in sensitive downstream catalytic applications.

References

  • Title: Nickel-Catalyzed Remote C(sp3)–N/O Bond Formation of Alkenes with Unactivated Amines and Alcohols Source: ACS Catalysis (American Chemical Society) URL: [Link]

  • Title: Supporting Information: Synthesis of Substituted Benzamides and Starting Materials Source: The Royal Society of Chemistry (RSC) URL: [Link]

Validation

elemental analysis calculation for C14H12INO2

Comprehensive Elemental Analysis and Formula Validation for Halogenated Organics: A Focus on C14H12INO2 As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical and materials characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Elemental Analysis and Formula Validation for Halogenated Organics: A Focus on C14H12INO2

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical and materials characterization is the accurate elemental analysis of heavy halogenated organic compounds. Traditional combustion techniques often fail or produce skewed data when confronted with elements like iodine.

This guide objectively compares three orthogonal analytical platforms—CHNS/O Combustion Analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and High-Resolution Mass Spectrometry (HRMS)—for the precise characterization of C14H12INO2 . By understanding the causality behind matrix effects and instrumental limitations, we can design self-validating workflows that guarantee scientific integrity.

Part 1: Theoretical Baseline for C14H12INO2

Before initiating any empirical analysis, we must establish the theoretical quantitative parameters of our target compound. C14H12INO2 contains a significant mass fraction of iodine, which dictates our instrumental approach.

Table 1: Theoretical Elemental Composition and Exact Mass

ElementAtomic Mass (Da)Atom CountTotal Mass ( g/mol )Mass Fraction (%)
Carbon (C) 12.01114168.15447.61%
Hydrogen (H) 1.0081212.0963.43%
Iodine (I) 126.9041126.90435.93%
Nitrogen (N) 14.007114.0073.97%
Oxygen (O) 15.999231.9989.06%
Total 353.159 g/mol 100.00%

Note: The calculated monoisotopic exact mass for C14H12INO2 is 353.0013 Da , which serves as the target for HRMS calibration[1].

Part 2: Comparative Technology Evaluation

To validate the purity and identity of C14H12INO2, no single instrument is sufficient. We must compare the performance of three analytical alternatives to build a complete profile.

Table 2: Performance Comparison of Analytical Alternatives

Analytical TechniquePrimary OutputHalogen Handling StrategyLimit of Detection (LOD)Matrix Susceptibility
CHNS/O Analyzer Absolute Bulk Purity (%)Requires Silver Wool Trap~0.1% (Bulk)High (Catalyst poisoning by halogens)
ICP-MS Trace/Total Iodine QuantAlkaline Extraction (TMAH)0.001 μg/g (1 ppb)Medium (Carbon ionization enhancement)
LC-HRMS Exact Mass / FormulaIsotopic Fine StructureFemtogram (fg)Low (Resolves isobaric interferences)
CHNS/O Combustion Analyzers (The Bulk Purity Standard)

Traditional Dumas-method CHNS analyzers utilize flash combustion at ~1000°C. However, the 35.93% iodine content in C14H12INO2 presents a severe interference risk. During combustion, iodine forms volatile I2 and HI gases, which can overlap with SO2 or NO2 detectors and permanently poison the copper reduction catalyst[2]. Performance Verdict: Excellent for bulk C, H, and N quantification, provided specialized halogen traps are strictly maintained.

ICP-MS (The Halogen Quantification Standard)

ICP-MS is the gold standard for quantifying the exact iodine mass fraction. However, iodine exhibits extreme memory effects in standard argon plasmas and easily volatilizes as I2 in acidic digestion matrices[3]. Furthermore, residual carbon from the organic backbone enhances iodine ionization in the plasma, leading to false-positive high biases[4]. Performance Verdict: Unmatched sensitivity, but requires highly specialized alkaline sample preparation to prevent volatilization.

LC-HRMS (The Molecular Identity Standard)

While CHNS and ICP-MS confirm bulk elemental ratios, they cannot prove molecular connectivity. HRMS provides sub-5 ppm mass accuracy, mathematically restricting the number of possible empirical formulas[5]. Performance Verdict: Essential for structural confirmation and distinguishing C14H12INO2 from isobaric impurities, though it cannot detect inorganic salt contaminants.

Part 3: Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, the following step-by-step methodologies incorporate built-in causality and self-validation mechanisms.

Protocol 1: Modified CHNS Analysis for Iodinated Organics

Causality: Halogens must be neutralized before reaching the thermal conductivity detector (TCD).

  • Trap Installation: Pack the combustion tube with an excess of silver wool or silver tungstate. Why? Silver reacts with volatile iodine to form stable, solid AgI, preventing downstream detector interference[2].

  • Calibration: Calibrate the instrument using a standard like sulfanilamide.

  • Self-Validation Check: Run a known halogenated standard (e.g., 4-iodobenzoic acid) prior to the sample. If the nitrogen baseline fluctuates, the silver trap is exhausted and must be replaced.

  • Combustion: Weigh 1.5 mg of C14H12INO2 into a tin capsule and combust in an oxygen-rich environment.

  • Data Processing: Compare empirical %C, %H, and %N against Table 1. A variance of >0.4% indicates bulk impurity.

Protocol 2: ICP-MS Iodine Quantification via MIC

Causality: Acidic digestion causes iodine loss; carbon causes signal enhancement. We must control both.

  • Microwave-Induced Combustion (MIC): Combust 500 mg of the sample in closed vessels using 20 bar O2. Why? This rapidly destroys the organic matrix without requiring liquid acids[6].

  • Alkaline Absorption: Absorb the combustion products in 50 mmol/L (NH4)2CO3. Why? Alkaline environments stabilize iodine as non-volatile iodide/iodate[3].

  • Matrix Normalization (Self-Validation): Add 3% 2-propanol to all blanks, calibration standards, and samples. Why? Iodine is only ~29% ionized in argon plasma. Carbon enhances this ionization via charge transfer. By saturating all solutions with 3% organic carbon, we force a uniform ionization enhancement, eliminating matrix-induced bias[4].

  • Internal Standardization: Spike samples with Tellurium (Te) or Rhodium (Rh) to correct for plasma fluctuations.

  • Acquisition: Monitor m/z 127.

Protocol 3: LC-HRMS Formula Elucidation

Causality: High mass accuracy eliminates false empirical formulas.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 µg/mL.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode to generate the [M+H]+ ion.

  • High-Resolution Acquisition: Acquire data using an Orbitrap or TOF analyzer set to a resolving power of >60,000 (FWHM)[1].

  • Self-Validation (Isotopic Fine Structure): Extract the exact mass for [M+H]+ (Theoretical: 354.0091 Da). The software must calculate a mass error of < 5 ppm. Validate the formula by overlaying the theoretical vs. experimental isotopic distribution (specifically looking at the A+1 peak driven by the 14 carbon atoms' natural 13C abundance).

Part 4: Visualizing the Orthogonal Workflow

The following decision matrix illustrates how these three techniques interlock to form a comprehensive, self-validating analytical system.

EA_Workflow A Target: C14H12INO2 B CHNS/O Analyzer (Bulk Elemental %) A->B Flash Combustion C ICP-MS (Trace/Total Iodine) A->C MIC Digestion D LC-HRMS (Exact Mass/Formula) A->D ESI Ionization E Silver Wool Trap Prevents I2 Interference B->E Halogen Mitigation F Alkaline Extraction Prevents Volatilization C->F Matrix Stabilization G Isotopic Pattern < 5 ppm Mass Error D->G Data Validation

Orthogonal analytical workflow for iodinated organic compounds.

References

  • Title: Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS Source: Journal of Analytical Atomic Spectrometry (RSC Publishing) URL: [Link]

  • Title: High Resolution Mass Spectrometry Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Iodine Determination by Inductively Coupled Plasma Spectrometry Source: Applied Spectroscopy Reviews (Taylor & Francis) URL: [Link]

  • Title: Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry URL: [Link]

  • Title: Elemental analysis of organic compounds with the use of automated CHNS analyzers Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-iodo-N-(2-methoxyphenyl)benzamide

A Researcher's Guide to Safe Handling: 4-iodo-N-(2-methoxyphenyl)benzamide As a novel compound likely utilized in targeted drug development and chemical synthesis, 4-iodo-N-(2-methoxyphenyl)benzamide demands a rigorous a...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safe Handling: 4-iodo-N-(2-methoxyphenyl)benzamide

As a novel compound likely utilized in targeted drug development and chemical synthesis, 4-iodo-N-(2-methoxyphenyl)benzamide demands a rigorous and informed approach to laboratory safety. This guide provides a comprehensive operational plan for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our focus is on proactive risk mitigation through the established Hierarchy of Controls, ensuring that personal protective equipment (PPE) serves as a robust final barrier in a multi-layered safety system.

Hazard Identification and Risk Assessment

Understanding the specific threats posed by 4-iodo-N-(2-methoxyphenyl)benzamide is the foundation of safe handling. While a specific, dedicated Safety Data Sheet (SDS) for this exact compound is not available in the public search results, we can infer its likely hazard profile from structurally similar aromatic amides, iodo-compounds, and general chemical safety principles. The primary risks are associated with its physical form (likely a solid powder) and chemical class.

Inferred Hazard Profile:

  • Acute Toxicity: Similar compounds are often harmful if swallowed, in contact with skin, or if inhaled as a dust.[1][2][3]

  • Skin and Eye Irritation: Aromatic amides can cause skin irritation and serious eye irritation.[1][4]

  • Respiratory Irritation: Inhalation of fine dust can lead to respiratory system irritation.[1]

A thorough risk assessment must be conducted before any work begins, in compliance with OSHA's laboratory standards.[5][6][7]

Table 1: Anticipated GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed
Acute Toxicity, DermalCategory 4Harmful in contact with skin
Acute Toxicity, InhalationCategory 4Harmful if inhaled
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation
STOT, Single ExposureCategory 3May cause respiratory irritation

This table is based on hazard profiles of similar chemical structures and should be confirmed with a substance-specific SDS when available.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is essential, but it is the last line of defense.[8][9] A safer laboratory environment prioritizes eliminating or minimizing the hazard at its source.[8][9][10][11][12] This principle, known as the Hierarchy of Controls, is the cornerstone of modern laboratory safety.[8][9][10][11][12]

Caption: NIOSH Hierarchy of Controls, adapted for a laboratory setting.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.[8][10] For 4-iodo-N-(2-methoxyphenyl)benzamide, this is the most critical level.

    • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][13]

    • Ventilated Balance Enclosure (VBE): Weighing of the powdered compound should be done in a VBE (also known as a powder hood) to contain fine particulates at the source.

  • Administrative Controls: These are the policies and procedures that modify how work is done.[8][10]

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this specific compound.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound, as required by OSHA.[7][14]

    • Restricted Access: Limit access to areas where the compound is being actively handled.

Personal Protective Equipment (PPE): Your Final Barrier

When engineering and administrative controls are in place, PPE provides the necessary final layer of protection.[14][15] The selection of appropriate PPE is mandated by an employer's hazard assessment under OSHA standard 29 CFR 1910.132.[6][14]

Table 2: PPE Requirements for Handling 4-iodo-N-(2-methoxyphenyl)benzamide

TaskMinimum Required PPE
Storage & Transport Lab Coat, Safety Glasses, Nitrile Gloves
Weighing Solid Lab Coat, Safety Goggles, Face Shield, Double Nitrile Gloves, N95 Respirator (if outside VBE)
Preparing Solutions Lab Coat, Safety Goggles, Double Nitrile Gloves
Conducting Reactions Lab Coat, Safety Goggles, Double Nitrile Gloves
Waste Disposal Lab Coat, Safety Goggles, Chemical-Resistant Gloves, Face Shield (if splashing is possible)
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any presence in the lab.[15] When handling the solid or preparing solutions where a splash hazard exists, chemical safety goggles are mandatory.[15] A face shield should be worn over goggles when pouring larger volumes of solutions.[15]

  • Hand Protection: Chemical-resistant gloves are required.[6] Nitrile gloves are a common and effective choice for incidental contact.[7] For prolonged handling or when preparing solutions, consider double-gloving to protect against tears and rapid permeation. Always check the glove manufacturer's compatibility charts.

  • Body Protection: A flame-resistant lab coat must be worn at all times, fully buttoned, with sleeves rolled down.[7][15] This protects skin and personal clothing from splashes.

  • Respiratory Protection: If weighing the compound cannot be performed inside a VBE or fume hood, a NIOSH-approved N95 respirator is required to prevent inhalation of the powdered compound.[5][7] All respirator use must be part of a formal respiratory protection program, as detailed in OSHA 29 CFR 1910.134.[6]

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes error and exposure. This procedural guidance outlines the critical steps for safely incorporating 4-iodo-N-(2-methoxyphenyl)benzamide into your research.

Caption: Step-by-step workflow for handling the compound.

Step-by-Step Protocol:

  • Preparation: Before retrieving the compound, ensure your workspace is prepared. Designate a specific area within the fume hood for the work. Assemble all necessary equipment, solvents, and waste containers.

  • Don PPE: Put on all required PPE as outlined in Table 2. This includes your lab coat, safety goggles, and double nitrile gloves.

  • Weighing: Transport the sealed container of 4-iodo-N-(2-methoxyphenyl)benzamide to the ventilated balance enclosure or fume hood. Carefully weigh the desired amount onto a weigh paper or into a tared vessel.

  • Dissolution: In the fume hood, add the desired solvent to the vessel containing the weighed solid. Use a magnetic stir bar or gentle swirling to fully dissolve the compound.

  • Transfer: Carefully transfer the solution to the reaction vessel using a pipette or funnel as appropriate.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the contaminated material in a sealed container and tag it as hazardous waste.[16] For larger spills, evacuate the area and follow your institution's emergency procedures.

Decontamination and Disposal Plan

Proper disposal is a critical safety and environmental responsibility. As a halogenated organic compound, 4-iodo-N-(2-methoxyphenyl)benzamide requires specific waste streams.

  • Waste Segregation: All solutions containing this compound, as well as any solvent used for rinsing glassware, must be disposed of in a designated "Halogenated Organic Waste" container.[13][17][18] Never mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and complexity.[16][17]

  • Container Management: Waste containers must be made of a compatible material, kept tightly closed when not in use, and clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[16][17]

  • Solid Waste: Contaminated items such as gloves, weigh papers, and absorbent materials should be placed in a separate, sealed, and clearly labeled solid hazardous waste container.

  • Decontamination: All glassware and surfaces should be thoroughly decontaminated. Rinse glassware multiple times with a suitable solvent (e.g., acetone or ethanol), collecting all rinsate in the halogenated waste container. Wipe down all surfaces in the fume hood where work was conducted.

By integrating this comprehensive safety and handling framework into your daily laboratory operations, you build a culture of safety that protects researchers, ensures the integrity of your work, and maintains regulatory compliance.

References

  • Hierarchy of Controls. (2024, April 10). Centers for Disease Control and Prevention (CDC). [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NCBI). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Excedr. [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSCprep. [Link]

  • The Pyramid and the Power. (2018, September 12). Lablogatory. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

  • About Hierarchy of Controls. (2024, April 10). Centers for Disease Control and Prevention (CDC). [Link]

  • Hierarchy of Controls. Centers for Disease Control and Prevention (CDC). [Link]

  • Halogenated Solvents in Laboratories. Temple University - Campus Operations. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. [Link]

  • NIOSH's Hierarchy of Controls. (2019, April 11). NES, Inc.. [Link]

  • Safety Data Sheet for 4-Methoxy-o-phenylenediamine. CPAchem. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.